molecular formula C21H35N3O7 B001146 Lisinopril dihydrate CAS No. 83915-83-7

Lisinopril dihydrate

Cat. No.: B001146
CAS No.: 83915-83-7
M. Wt: 441.5 g/mol
InChI Key: CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
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Description

Lisinopril dihydrate is the stable dihydrate form of Lisinopril, a potent, long-acting, and water-soluble angiotensin-converting enzyme (ACE) inhibitor. As a key research tool in cardiovascular and renal pharmacology, its primary value lies in its specific and competitive inhibition of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This mechanism is critical for researchers studying the renin-angiotensin-aldosterone system (RAAS) pathway. Consequently, this compound is extensively used in in vitro and in vivo experimental models to investigate hypertension, heart failure, diabetic nephropathy, and post-myocardial infarction remodeling. Its reliable stability and solubility profile make it an ideal compound for formulating long-term cell culture studies and animal model experiments, enabling precise investigation into the pathophysiological roles of angiotensin II and the therapeutic potential of ACE blockade. This product is supplied with comprehensive analytical documentation, including HPLC and NMR data, to guarantee the high purity and structural identity required for reproducible and reliable research outcomes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76547-98-3 (parent cpd), 82009-35-6 (sulfate (1:2))
Record name Lisinopril [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2045600
Record name Lisinopril dihydrate
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Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83915-83-7
Record name Lisinopril [USAN:USP:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril dihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate
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Record name LISINOPRIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of lisinopril dihydrate for spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Lisinopril Dihydrate for Spectroscopy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, with a specific focus on their application in spectroscopic analysis. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

General Physicochemical Properties

This compound is the hydrate form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[] It presents as a white or almost white crystalline powder.[2][3] Understanding its fundamental properties is critical for the development of analytical methods and formulations.

Table 1: General Physicochemical Data for this compound

PropertyValueReference(s)
Chemical Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate[]
Molecular Formula C₂₁H₃₁N₃O₅ · 2H₂O[2][4]
Molecular Weight 441.52 g/mol [][2][4]
Appearance White to off-white crystalline powder[][2][3]
Melting Point 160-177°C (with decomposition)[][2][4]

Solubility Profile

The solubility of this compound is a key parameter for preparing solutions for spectroscopic analysis, particularly for UV-Vis and NMR spectroscopy. It is highly soluble in water but shows limited solubility in many common organic solvents.

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water Soluble (100 mg/mL); Freely soluble[2][3][5]
Methanol Soluble (14 mg/mL); Sparingly soluble[][2][3]
Ethanol Insoluble; Practically insoluble[2][3][5]
DMSO ~6.5 mg/mL (with heating/sonication); Insoluble[2][5][6]
Acetone Practically insoluble[3]

Acid-Base Properties (pKa)

Lisinopril is a polyfunctional ampholyte molecule with four ionizable groups, leading to four distinct dissociation constants (pKa values).[7] These values are crucial for developing separation methods like HPLC and capillary electrophoresis and for understanding pH-dependent solubility and spectroscopic behavior. Several studies have reported pKa values, with some variations.

Table 3: Reported pKa / log K Values for Lisinopril

pKa1 / log K4pKa2 / log K3pKa3 / log K2pKa4 / log K1Method / ConditionsReference(s)
1.63 ± 0.013.13 ± 0.017.13 ± 0.0110.75 ± 0.01Potentiometry & NMR (25°C, 0.15 M ionic strength)[7][8]
2.54.06.710.125°C[6][9]
1.683.297.0111.12Not specified[7]
1.4 ± 0.13.00 ± 0.017.10 ± 0.0110.78 ± 0.01Not specified[7]

Note: log K values represent protonation constants and are numbered in the reverse order of pKa values.

Spectroscopic Properties and Methodologies

Spectroscopy is a cornerstone for the identification, quantification, and structural elucidation of this compound.

Caption: Relationship between this compound and spectroscopic techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and economical method for the quantitative analysis of lisinopril in bulk and pharmaceutical dosage forms.[10][11] The absorption maximum (λmax) is typically observed in the low UV range.

Table 4: UV-Visible Spectroscopic Data for Lisinopril

Solvent / Mediumλmax (nm)Reference(s)
Distilled Water206[11]
Ethanol:Water (1:1)208[10]
Methanol212[12]
0.1N NaOH246, 254, 258, 261, 267[9]
0.1N HCl246, 253, 258, 264, 267[9]

Experimental Protocol (General):

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., distilled water) to prepare a standard stock solution (e.g., 100 µg/mL).[11]

  • Preparation of Working Standards: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10-50 µg/mL).[11]

  • Spectrophotometric Measurement: Scan the prepared solutions over a UV range of 200–400 nm using a spectrophotometer, with the solvent serving as a blank.[11]

  • Analysis: Determine the λmax from the spectrum. To quantify, construct a calibration curve by plotting absorbance at λmax against the corresponding concentrations. The linearity of this curve should be established (e.g., R² > 0.999).[11]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used for the identification of this compound by analyzing its characteristic functional group vibrations. It is also a powerful tool for studying polymorphism and hydration states.

Table 5: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
3550O-H stretching (water of hydration)[13]
3400 - 3200 (broad)N-H and O-H stretching[13]

Experimental Protocol (General):

  • Sample Preparation: Prepare the sample using the potassium bromide (KBr) disk method.[14] Mix a small amount of this compound with spectroscopic grade KBr powder.

  • Disk Formation: Grind the mixture to a fine powder and compress it under high pressure using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000–400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups of the molecule.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of lisinopril. Both ¹H and ¹³C NMR are employed, often in combination with 2D techniques.

Table 6: Reported NMR Chemical Shifts for Lisinopril

NucleusConditionsReported Chemical Shifts (ppm)Reference(s)
¹H Solid-state (ss-NMR)~1.9, 4.3, 6.2, 7.5, 11.3[15]
¹H Solution (D₂O/CD₃CN)Isomerization observed (cis/trans forms)[12][16]
¹³C Solid-state (ss-NMR)Full spectrum with assignments available in literature[17]

Experimental Protocol (General):

  • Sample Preparation: For solution-state NMR, dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).[7] For solid-state NMR, the crystalline powder is packed into a specialized rotor.[15]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer. For ¹H NMR, the spectral window typically covers 0–12 ppm. For ¹³C NMR, the range is broader, e.g., 0–200 ppm.

  • Advanced Experiments: If required, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in the complete assignment of all proton and carbon signals.[7]

  • Analysis: Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the chemical shifts and coupling constants with reference data or use them for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of lisinopril and to study its fragmentation patterns, which can be used for structural confirmation and in bioanalytical assays.

Table 7: Mass Spectrometric Data for Lisinopril

Ionization ModePrecursor Ion (m/z)Ion TypeKey Fragment Ion(s) (m/z)Reference(s)
ESI Positive406.0[M+H]⁺246.0[18][19]
ESI Negative404.3[M-H]⁻114.1[20][21]

Note: 'M' refers to the anhydrous lisinopril molecule (MW ≈ 405.5).

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocol (General LC-MS):

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.[18] For analysis in biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction step is required.[18][19]

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate the analyte from other components.[18]

  • Ionization: Introduce the eluent from the LC column into the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source. ESI can be operated in either positive or negative ion mode.[18][21]

  • Mass Analysis: The mass analyzer (e.g., a triple quadrupole) is often operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity, where a specific precursor ion is selected and a characteristic product ion resulting from its fragmentation is monitored.[19]

  • Data Analysis: The resulting data is used to generate a chromatogram, and the peak area is used to quantify the amount of lisinopril present by comparing it to a calibration curve.

References

The Kinetic Dance of Inhibition: A Technical Guide to Lisinopril Dihydrate's Interaction with the Angiotensin-Converting Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of lisinopril dihydrate, a cornerstone in the management of hypertension and heart failure, focusing on its intricate interaction with the angiotensin-converting enzyme (ACE). Through a detailed examination of enzyme kinetics, experimental protocols, and structural binding, this document provides a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

Lisinopril is a potent, competitive inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1][2] It effectively blocks the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, thereby promoting vasodilation and reducing blood pressure.[[“]][4] This guide delves into the quantitative kinetics of this inhibition, the precise molecular interactions at the ACE active site, and the experimental methodologies used to characterize this therapeutic agent.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a zinc metalloproteinase, plays a pivotal role in this system.[5] It exists as a somatic form with two active domains, the N- and C-domains, which exhibit different substrate specificities.[6]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) ACE ACE Lisinopril Lisinopril Lisinopril->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril.

Lisinopril's Mechanism of Action: Competitive Inhibition

Lisinopril functions as a competitive inhibitor of ACE.[1][2] This means that lisinopril and the natural substrate, angiotensin I, compete for binding to the same active site on the ACE enzyme. Lisinopril's high affinity for the active site effectively prevents angiotensin I from being converted to angiotensin II.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme ACE Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Angiotensin I (Substrate) Inhibitor Lisinopril (Competitive Inhibitor) Product Angiotensin II (Product) ES_Complex->Product -> Product No_Product No Product Formation EI__Complex EI__Complex EI__Complex->No_Product

Caption: Logical diagram of competitive inhibition of the ACE enzyme by Lisinopril.

Quantitative Enzyme Kinetics

The potency of lisinopril's inhibitory action is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

ParameterN-Domain of sACEC-Domain of sACEReference(s)
Ki 1.0 nM - 131.5 nM0.1 nM - 51.0 nM[7][8]
IC50 1.5 nM - 20.0 nM0.25 nM - 0.60 nM[7]

Note: sACE refers to somatic ACE. The data indicates that lisinopril generally exhibits a higher affinity for the C-domain of the somatic ACE.[7]

Molecular Interactions at the ACE Active Site

X-ray crystallography studies of the human ACE-lisinopril complex have provided a detailed view of their interaction at a resolution of 2.0 Å.[9][10] Lisinopril binds to the active site of ACE through a network of interactions. The carboxyl group of lisinopril's phenylpropyl moiety coordinates with the catalytic zinc ion (Zn2+) within the active site.[5][11] The lysine side chain of lisinopril interacts with the S1' sub-site, while the proline moiety occupies the S2' sub-site.[5] These extensive contacts are responsible for the high-affinity binding and potent inhibition of the enzyme.

Experimental Protocols for ACE Enzyme Kinetics

The determination of ACE inhibitory activity is crucial for screening and characterizing potential inhibitors like lisinopril. A common in vitro method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).[12]

Spectrophotometric Assay for ACE Inhibition

This protocol outlines a typical spectrophotometric method to determine the IC50 of an ACE inhibitor.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Borate buffer

  • This compound (or other inhibitor)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitor in borate buffer.

  • Enzyme Reaction:

    • In a series of test tubes, add a fixed amount of ACE solution.

    • Add varying concentrations of the inhibitor (lisinopril).

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding HCl.[13]

  • Extraction: Extract the hippuric acid (the product of HHL cleavage by ACE) into an organic solvent like ethyl acetate.[12][13]

  • Quantification: Measure the absorbance of the extracted hippuric acid at a specific wavelength (typically 228 nm) using a spectrophotometer.[13]

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_inhibitor is the absorbance in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.

ACE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (ACE, HHL, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate ACE and Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate (HHL) to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Extract_Product Extract Product (Hippuric Acid) Stop_Reaction->Extract_Product Measure_Absorbance Measure Absorbance (e.g., at 228 nm) Extract_Product->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for a typical ACE inhibition assay.

Conclusion

This compound's efficacy as an antihypertensive agent is firmly rooted in its potent and competitive inhibition of the angiotensin-converting enzyme. A thorough understanding of its kinetic parameters, the specific molecular interactions governing its binding, and the robust experimental methods for its characterization are paramount for the continued development of novel and improved ACE inhibitors. This guide provides a foundational resource for researchers and scientists dedicated to advancing cardiovascular therapeutics.

References

Lisinopril Dihydrate in Preclinical Hypertension Research: A Technical Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of lisinopril dihydrate, an angiotensin-converting enzyme (ACE) inhibitor, in animal models of hypertension. It covers the core mechanism of action, detailed experimental protocols derived from key studies, and quantitative data on its efficacy. This document is intended to serve as a comprehensive resource for designing and executing preclinical research studies involving lisinopril.

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril is a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1] By blocking ACE, lisinopril prevents the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This inhibition is the primary mechanism behind its antihypertensive effects. The reduction in angiotensin II levels leads to several downstream effects:

  • Vasodilation: Decreased angiotensin II levels result in the relaxation and widening of blood vessels, which lowers peripheral vascular resistance and, consequently, blood pressure.[3][4]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex.[2][4] Aldosterone promotes sodium and water retention by the kidneys.[4][[“]] By inhibiting angiotensin II production, lisinopril decreases aldosterone secretion, leading to increased excretion of sodium and water, which reduces blood volume and blood pressure.[3][[“]]

  • Cardiac and Vascular Remodeling: In hypertensive states, angiotensin II can contribute to myocyte hypertrophy and vascular smooth muscle cell proliferation.[6] Lisinopril's ability to block angiotensin II formation helps prevent or even reverse this pathological remodeling, as demonstrated in studies on spontaneously hypertensive rats (SHR).[7]

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Sodium_Retention->BP_Increase Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Lisinopril Lisinopril Dihydrate Lisinopril->ACE  Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Lisinopril.

Common Animal Models for Hypertension Research

The selection of an appropriate animal model is critical for studying hypertension. These models allow for the investigation of pathogenesis and the testing of novel therapeutic agents like lisinopril.

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any specific intervention and exhibit many of the same cardiovascular complications seen in human hypertension, such as left ventricular hypertrophy.[7][8]

  • L-NAME-Induced Hypertension: N(G)-Nitro-L-arginine methyl ester (L-NAME) is a non-specific inhibitor of nitric oxide (NO) synthase.[9][10] Administration of L-NAME to rats induces hypertension by reducing the vasodilatory effects of NO, providing a model of NO-deficient hypertension.[9][10]

  • Streptozotocin-Induced Diabetic Rat: This model is used to study hypertension related to diabetes.[11] Streptozotocin induces diabetes, and the resulting metabolic changes can lead to elevated blood pressure, mimicking diabetic nephropathy and associated hypertension.[11][12]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducibility. The following sections outline methodologies derived from published studies on lisinopril in various rat models.

This protocol is based on studies investigating the effects of lisinopril in a model of NO-deficient hypertension.[9][10]

  • Animal Model: 6-week-old male Sprague-Dawley rats.[9][10]

  • Induction of Hypertension:

    • Add L-NAME to drinking water at a concentration of 600 mg/L.[9][10]

    • Provide this water ad libitum for 6 weeks to achieve a daily L-NAME dose of approximately 75 mg/kg/day.[9][10]

  • Lisinopril Administration:

    • Treatment Group: Administer lisinopril at a dose of 10 mg/kg/day for 6 weeks. The route of administration can be oral gavage or addition to drinking water.[9][10]

    • Control Groups: Include a normotensive control group (no L-NAME, no lisinopril), an L-NAME only group, and a lisinopril only group.[9][10]

  • Key Measurements:

    • Blood Pressure: Measure systolic blood pressure (SBP) at baseline and at regular intervals (e.g., weeks 1, 3, and 6) using the tail-cuff method.[9][10]

    • Biochemical Analysis: At the end of the study, collect blood and tissue samples for analysis of markers like nitric oxide (NO) levels and liver enzymes (ALT, AST).[9][10]

This protocol details a long-term study on the effects of lisinopril on established hypertension and cardiac remodeling in SHRs.[7][8]

  • Animal Model: 14 to 15-week-old male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[7][8]

  • Lisinopril Administration:

    • Treatment Group: Administer lisinopril orally at an average dose of 15 mg/kg/day for 12 weeks.[7] Another study used a 20-week treatment period starting at 15 weeks of age.[8]

    • Control Groups: Include untreated SHR and WKY rats.

  • Key Measurements:

    • Blood Pressure: Monitor SBP regularly.

    • Cardiac Function and Morphology: At the end of the treatment period, assess left ventricular weight (LVW) and conduct morphometric analysis of myocardial collagen and intramural coronary arteries to evaluate the reversal of fibrosis and remodeling.[7][8]

    • Hemodynamics: Measure parameters such as cardiac index, renal blood flow, and leg muscle blood flow.[8]

    • Neurohumoral Factors: Analyze plasma renin activity (PRA), atrial natriuretic peptide, and norepinephrine concentrations.[8]

Experimental_Workflow cluster_intervention 4. Intervention Period (e.g., 6-20 weeks) Start Start: Select Animal Model (e.g., SHR, Sprague-Dawley) Acclimatization 1. Animal Acclimatization (Standard housing, 1-2 weeks) Start->Acclimatization Grouping 2. Random Group Assignment (Control, Hypertensive, Treatment) Acclimatization->Grouping Baseline 3. Baseline Measurements (Blood Pressure, Body Weight, etc.) Grouping->Baseline Hypertension_Induction Hypertension Induction (if not a genetic model, e.g., L-NAME) Baseline->Hypertension_Induction Treatment_Admin This compound Administration (Oral Gavage / Drinking Water) Hypertension_Induction->Treatment_Admin Monitoring 5. In-life Monitoring (Regular BP & Health Checks) Treatment_Admin->Monitoring Terminal 6. Terminal Procedures (Sacrifice, Sample Collection) Monitoring->Terminal Analysis 7. Data Analysis (Biochemical, Histopathological, Statistical) Terminal->Analysis End End: Report Findings Analysis->End

Caption: A generalized workflow for preclinical evaluation of Lisinopril in animal models.

Quantitative Data on Lisinopril's Efficacy

The following tables summarize key quantitative findings from studies using lisinopril in different rat models of hypertension.

Table 1: Effect of Lisinopril on Systolic Blood Pressure (SBP) in Animal Models

Animal ModelTreatment GroupDoseDurationBaseline SBP (mmHg)Final SBP (mmHg)% ReductionCitation
SHRControl (Untreated)N/A2 weeks~206.4 ± 4.7~206.4 ± 4.70%[13]
SHRLisinoprilNot Specified2 weeks~206.4 ± 4.7114.8 ± 7.4~44.4%[13]
Streptozotocin-Diabetic RatLisinopril1.0 mg/kgChronicElevatedReducedN/A[11]
Streptozotocin-Diabetic RatLisinopril5.0 mg/kgChronicElevatedMaximally ReducedN/A[11]
L-NAME Induced Hypertensive RatLisinopril1.5 mg/L water4 weeks~111 ± 379 ± 3~28.8%[12]
White Leghorn ChickenLisinopril250 mg/L water9 weeks119 ± 10.2798 ± 5.4~17.6%[14]

Note: SBP values are presented as mean ± SEM or SD where available. N/A indicates data not specified in the abstract.

Table 2: Effects of Lisinopril on Cardiac and Vascular Parameters in SHRs (12-week treatment) [7]

ParameterWKY ControlUntreated SHRLisinopril-Treated SHR
Interstitial Collagen Volume Fraction (%)2.8 ± 0.57.0 ± 1.33.2 ± 0.3
Myocardial Stiffness Constant13.8 ± 2.219.5 ± 0.913.7 ± 1.3
Coronary Artery Medial Thickness (µm)7.4 ± 0.412.3 ± 0.67.4 ± 0.5
Coronary Vasodilator Response (ml/min/g)21.8 ± 2.212.3 ± 0.926.0 ± 1.4

Data presented as mean ± SEM.

Pharmacokinetics in Animal Models

Understanding the pharmacokinetic profile of lisinopril is crucial for designing effective dosing regimens.

  • Bioavailability: Lisinopril has an oral bioavailability of approximately 25%, though this can vary widely among individuals (6% to 60%).[2][15] Its absorption is not affected by food.[6][15][[“]]

  • Metabolism and Excretion: A key feature of lisinopril is that it is not metabolized by the liver.[2][[“]] It is excreted unchanged in the urine.[1][2]

  • Half-Life: The elimination half-life of lisinopril is approximately 12 hours.[2] This allows for once-daily dosing in most applications.

Logical_Flow cluster_effects Downstream Physiological Effects Lisinopril This compound Administration ACE_Inhibition Inhibition of Angiotensin Converting Enzyme (ACE) Lisinopril->ACE_Inhibition AngII_Decrease Decreased Angiotensin II Production ACE_Inhibition->AngII_Decrease Vasodilation Vasodilation (Reduced Vascular Resistance) AngII_Decrease->Vasodilation Aldosterone_Decrease Decreased Aldosterone Secretion AngII_Decrease->Aldosterone_Decrease BP_Reduction Reduction in Blood Pressure Vasodilation->BP_Reduction Sodium_Excretion Increased Sodium and Water Excretion (Natriuresis) Aldosterone_Decrease->Sodium_Excretion Volume_Reduction Reduced Blood Volume Sodium_Excretion->Volume_Reduction Volume_Reduction->BP_Reduction

Caption: Logical flow from Lisinopril administration to blood pressure reduction.

Conclusion

This compound is a well-characterized ACE inhibitor that serves as a valuable tool in preclinical hypertension research. Its efficacy in reducing blood pressure and reversing pathological cardiovascular remodeling has been consistently demonstrated in various animal models, including genetic (SHR) and induced (L-NAME, streptozotocin) hypertension. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design robust experiments, contributing to a deeper understanding of hypertensive disease and the development of novel therapeutic strategies.

References

Unveiling the Unseen: An In-depth Technical Guide to the Early-Stage Investigation of Lisinopril Dihydrate's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisinopril, a cornerstone in the management of hypertension and heart failure, exerts its primary therapeutic action through the potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE). However, a growing body of preclinical evidence suggests that the bioactivity of lisinopril may extend beyond its well-defined role in the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide delves into the early-stage investigation of lisinopril dihydrate's off-target effects, with a particular focus on its influence on mitochondrial function, oxidative stress, and matrix metalloproteinase (MMP) activity. We provide a comprehensive overview of the current evidence, detailed experimental protocols for further investigation, and visual representations of the implicated biological pathways and workflows to equip researchers with the necessary tools to explore these non-canonical effects.

Introduction

Lisinopril's mechanism of action is classically defined by its competitive inhibition of ACE, which in turn prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin.[1][2] While this on-target activity is well-understood, emerging research in model organisms and cell-based assays points towards potential off-target activities that could contribute to its overall pharmacological profile or present opportunities for drug repurposing. This guide focuses on three key areas of investigation: mitochondrial bioenergetics, cellular oxidative stress, and the modulation of matrix metalloproteinase activity.

Off-Target Effects on Mitochondrial Function and Oxidative Stress

Recent studies, primarily in Drosophila melanogaster and rodent models, have indicated that lisinopril may influence mitochondrial respiration and the production of reactive oxygen species (ROS). These effects appear to be independent of its canonical ACE-inhibitory action and warrant further investigation in mammalian systems.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of lisinopril on mitochondrial and oxidative stress parameters.

ParameterModel SystemTreatment DetailsObserved EffectReference
Mitochondrial State 3 Respiration Drosophila melanogaster (thoracic mitochondria)Genotype- and age-dependentSignificant reduction in young flies of specific genotypes[3]
Mitochondrial DNA (mtDNA) Content Drosophila melanogaster (thoracic tissue)Genotype- and age-dependent17% increase in middle-aged flies of a specific genotype[3]
Hydrogen Peroxide (H₂O₂) Levels Drosophila melanogaster (thoracic tissue)Genotype- and age-dependent50% reduction in young flies of a specific genotype[3]
Maximal Mitochondrial Respiration Rat Peripheral Blood Mononuclear Cells (PBMCs)Post-irradiation treatmentMitigation of radiation-induced reduction[4]
Spare Respiratory Capacity Rat Peripheral Blood Mononuclear Cells (PBMCs)Post-irradiation treatmentMitigation of radiation-induced reduction[4]
Markers of Oxidative Stress (MDA) Hypertensive Patients (serum)3 months of lisinopril therapySignificant decrease[5]
Total Antioxidant Status (TAS) Hypertensive Patients (serum)3 months of lisinopril therapySignificant increase[1][5]
Glutathione (GSH) Hypertensive Patients (serum)3 months of lisinopril therapySignificant increase[1][5]
Experimental Protocols

This protocol is adapted for the analysis of adherent cells and can be modified for isolated mitochondria.[6][7]

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

  • Lisinopril Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for one hour.

  • Seahorse XF Cell Mito Stress Test: Utilize the Seahorse XF Cell Mito Stress Test kit, which involves the sequential injection of:

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate (OCR) in real-time. Key parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity are calculated from the OCR profile.

G cluster_workflow Seahorse XF Mito Stress Test Workflow A Plate and Treat Cells with Lisinopril B Equilibrate in Assay Medium A->B C Measure Basal OCR B->C D Inject Oligomycin (Measure ATP-linked OCR) C->D E Inject FCCP (Measure Maximal OCR) D->E F Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) E->F G Data Analysis F->G

Workflow for Seahorse XF Mito Stress Test.

This protocol describes a common method using a fluorescent probe.

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and incubate with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.

  • Data Normalization: Normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density.

Off-Target Effects on Matrix Metalloproteinase (MMP) Activity

The interaction of lisinopril with MMPs is an area of active investigation with some conflicting findings. While some studies suggest a direct inhibitory effect, others indicate that this only occurs at concentrations much higher than those achieved therapeutically.[8]

Quantitative Data Summary
ParameterModel SystemTreatment DetailsObserved EffectReference
MMP-9 Activity Hamster myocardial tissue (post-MI)In vivo treatmentSignificant inhibition[9]
MMP-2 Activity Human plasma and recombinant human MMP-2In vitro assayInhibition only at millimolar concentrations[8]
MMP-9 Activity Human plasmaIn vitro assayInhibition only with 8 mM lisinopril[8]
Experimental Protocols

This technique allows for the detection of gelatinolytic activity of MMPs in biological samples.[10]

  • Sample Preparation: Collect conditioned media from cell cultures treated with lisinopril or vehicle. Concentrate the media if necessary. For tissue samples, prepare protein extracts.

  • Non-Reducing SDS-PAGE: Mix samples with a non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantification: Densitometry can be used to quantify the intensity of the cleared bands, corresponding to MMP activity.

G cluster_workflow Gelatin Zymography Workflow A Sample Preparation (e.g., Conditioned Media) B Non-Reducing SDS-PAGE with Gelatin A->B C Gel Washing (Renaturation) B->C D Incubation in Developing Buffer C->D E Coomassie Blue Staining D->E F Visualization of Lytic Bands E->F

Workflow for Gelatin Zymography.

Implicated Signaling Pathways

The precise molecular mechanisms underlying the observed off-target effects of lisinopril are not yet fully elucidated. However, several signaling pathways are hypothesized to be involved.

Bradykinin-Mediated Signaling

The inhibition of ACE by lisinopril leads to an accumulation of bradykinin, which can activate bradykinin B1 and B2 receptors.[11][12] This can lead to the production of nitric oxide (NO), which is a key signaling molecule in mitochondrial biogenesis and function.

G cluster_pathway Bradykinin-Mediated Signaling Lisinopril Lisinopril ACE ACE Lisinopril->ACE Bradykinin Bradykinin ACE->Bradykinin degradation BK_Receptor Bradykinin Receptor (B1/B2) Bradykinin->BK_Receptor eNOS eNOS BK_Receptor->eNOS activation NO Nitric Oxide (NO) eNOS->NO production Mitochondrial_Biogenesis Mitochondrial Biogenesis and Function NO->Mitochondrial_Biogenesis

Hypothesized Bradykinin-Mediated Pathway.
Direct Modulation of Mitochondrial and Pro-survival Pathways

While direct binding targets remain elusive, it is plausible that lisinopril or its metabolites could directly interact with components of mitochondrial or cellular stress-response pathways. The observed reduction in ROS could be a consequence of improved mitochondrial efficiency or direct antioxidant effects.

Conclusion and Future Directions

The preliminary evidence for lisinopril's off-target effects on mitochondrial function, oxidative stress, and MMP activity opens up new avenues for research. A deeper understanding of these non-canonical actions could have significant implications for its clinical use and for the development of new therapeutic strategies. Future investigations should focus on:

  • Validating the findings in mammalian models: To confirm the relevance of the observations from Drosophila to human physiology.

  • Identifying direct molecular targets: Employing unbiased screening approaches such as thermal proteome profiling or affinity chromatography-mass spectrometry to identify direct binding partners of lisinopril.

  • Elucidating the detailed signaling mechanisms: To connect the molecular interactions of lisinopril to the observed cellular phenotypes.

This technical guide provides a foundational framework for researchers to design and execute rigorous investigations into the off-target effects of this compound, ultimately contributing to a more complete understanding of this widely used therapeutic agent.

References

Methodological & Application

Application Note: Quantitative Analysis of Lisinopril Dihydrate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lisinopril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes an electrospray ionization (ESI) source for high-sensitivity detection. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. All data is presented in clear, tabular formats, and a detailed experimental workflow is provided.

Introduction

Lisinopril is a long-acting angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and congestive heart failure.[1] Accurate and reliable quantification of lisinopril in plasma is crucial for pharmacokinetic assessment and to ensure therapeutic efficacy. LC-MS/MS has become the preferred analytical technique due to its high selectivity, sensitivity, and speed.[2] This document provides a comprehensive protocol for the determination of lisinopril in human plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of lisinopril from human plasma.[3][4]

Reagents and Materials:

  • Human plasma (K3EDTA)

  • Lisinopril reference standard

  • Enalaprilat (Internal Standard - IS)

  • Methanol (HPLC grade)[1][4][5]

  • Perchloric acid[2][3]

  • Ammonium formate (LC-MS grade)[6]

  • Formic acid (LC-MS grade)[6][7]

  • Acetonitrile (HPLC grade)[1][2][6][7]

  • Water (Milli-Q or equivalent)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow frozen plasma samples to thaw at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Spike with 20 µL of the internal standard working solution (Enalaprilat).

  • Add 600 µL of methanol (or perchloric acid solution) to precipitate plasma proteins.[2][3][4][5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is achieved on a C18 reversed-phase column.

ParameterValue
HPLC System Shimadzu HPLC system or equivalent[7]
Column Thermo Hypersil-HyPURITY C18 (150 x 2.1 mm, 5 µm)[1][5] or Phenomenex Luna C18 (50 x 2.0 mm, 5 µm)[3]
Mobile Phase A: 5 mM Ammonium formate (pH 4.0, adjusted with formic acid)[6] B: Acetonitrile[6]
Gradient/Isocratic Isocratic elution with 70:30 (A:B)[6] or 58:25:17 Formic acid solution (pH 2.9):Methanol:Acetonitrile[1][5]
Flow Rate 0.30 mL/min[6]
Column Temperature 30°C[7]
Injection Volume 10 µL
Run Time Approximately 5 minutes[2]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer[3][7]
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][2][3][6]
Scan Type Multiple Reaction Monitoring (MRM)[2][6]
Ion Spray Voltage 4500 V
Temperature 500°C[7]
Curtain Gas 30 psi[7]
Nebulizer Gas (Gas 1) 50 psi[7]
Heater Gas (Gas 2) 60 psi[7]
Collision Gas Argon[6]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lisinopril 406.3246.323[6]
Enalaprilat (IS) 349.0206.0-

Quantitative Data Summary

The method was validated according to standard bioanalytical method validation guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Lisinopril1.0 - 250.0≥ 0.999[7]
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0< 15< 1585 - 115
Low3.0< 10< 1090 - 110
Medium100.0< 8< 892 - 108
High180.0< 7< 795 - 105

Data synthesized from multiple sources indicating typical performance.[1][2][4][6][7]

Table 3: Recovery
AnalyteExtraction Recovery (%)
Lisinopril80 - 105[1][2][5]
Enalaprilat (IS)~85

Experimental Workflow Diagram

Lisinopril_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard plasma->add_is precipitation 3. Protein Precipitation (Methanol) add_is->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute injection 9. Inject into LC-MS/MS reconstitute->injection separation 10. Chromatographic Separation (C18) injection->separation detection 11. MS/MS Detection (MRM Mode) separation->detection quantification 12. Quantification detection->quantification reporting 13. Report Results quantification->reporting

Caption: Workflow for the quantitative analysis of lisinopril in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of lisinopril in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Lisinopril Dihydrate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisinopril dihydrate is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril exerts its therapeutic effects in hypertension and heart failure.[2][3][4] Evaluating the efficacy of this compound in a preclinical setting requires robust and reproducible in vitro cell-based assays. These assays are crucial for determining the compound's inhibitory activity against its primary target, ACE, and for understanding its downstream effects on cellular signaling pathways involved in cardiovascular remodeling.

This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to assess the efficacy of this compound. The protocols cover direct ACE inhibition assays as well as functional assays in relevant cell types such as cardiac fibroblasts and endothelial cells.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the in vitro efficacy of lisinopril.

ParameterAssay TypeEnzyme/Cell SourceSubstrateValueReference
IC50 ACE InhibitionPurified Rabbit Lung ACEp-hydroxybenzoyl-glycyl-l-histidyl-l-leucine4 nM[5]
IC50 ACE InhibitionNot SpecifiedNot Specified4.7 nM[6]
IC50 ACE InhibitionACE (unknown origin)Hippuryl-L-Histidyl-L-Leucine7.92 nM[7]
Ki ACE Inhibition (N-domain)Recombinant Human ACECbz-Phe-His-Leu4.8 nM[7]
Ki ACE Inhibition (C-domain)Recombinant Human ACECbz-Phe-His-Leu1.2 nM[7]
Ki ACE Inhibition (N-domain)HumanNot Specified131.5 nM[7][8]
Ki ACE Inhibition (C-domain)HumanNot Specified51 nM[7][8]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

Lisinopril's primary mechanism of action is the inhibition of ACE, which disrupts the RAAS cascade.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE Lisinopril This compound Lisinopril->ACE

Caption: Lisinopril inhibits ACE, blocking Angiotensin II production.

TGF-β Signaling in Cardiac Fibroblasts

Lisinopril has been shown to attenuate cardiac fibrosis by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway in cardiac fibroblasts.

TGF_beta_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (Collagen, α-SMA) SMAD_complex->Gene_transcription translocates to Myofibroblast Myofibroblast Differentiation Gene_transcription->Myofibroblast Lisinopril This compound Lisinopril->Myofibroblast inhibits

Caption: Lisinopril's inhibition of myofibroblast differentiation.

Experimental Protocols

Fluorometric ACE Inhibition Assay

This protocol describes a method to determine the in vitro ACE inhibitory activity of this compound using a fluorogenic substrate.[1][2][9]

Materials:

  • ACE from rabbit lung (e.g., Sigma-Aldrich)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • This compound

  • Assay Buffer: 150 mM Tris-base buffer, pH 8.3

  • 96-well black microplate

  • Microplate fluorometer (Excitation: 355 nm, Emission: 405 nm)

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to generate a concentration-response curve (e.g., 0.1 nM to 10 µM).

  • Prepare ACE Solution: Dilute the ACE stock solution in the assay buffer to a final concentration of 3 mU/mL.

  • Assay Setup:

    • In a 96-well microplate, add 12.5 µL of each lisinopril dilution or control (assay buffer) to triplicate wells.

    • Add 12.5 µL of the ACE solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well.

  • Measurement: Immediately place the plate in the microplate fluorometer and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of lisinopril.

    • Determine the percentage of ACE inhibition for each lisinopril concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the lisinopril concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of Myofibroblast Differentiation in Cardiac Fibroblasts

This protocol assesses the ability of this compound to inhibit the differentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[10]

Materials:

  • Primary rat cardiac fibroblasts

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture primary rat cardiac fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours.

  • Treatment:

    • Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.[10]

    • Induce myofibroblast differentiation by adding TGF-β1 (e.g., 10 ng/mL) to the lisinopril-containing media and incubate for 48 hours. Include a control group with TGF-β1 alone and an untreated control group.

  • Immunocytochemistry for α-SMA:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against α-SMA (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the percentage of α-SMA positive cells or the fluorescence intensity of α-SMA staining as a measure of myofibroblast differentiation.

Endothelial Cell Tube Formation Assay

This assay evaluates the effect of this compound on the angiogenic potential of endothelial cells in vitro.[11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound

  • 24-well tissue culture plates

  • Inverted microscope with a camera

Procedure:

  • Prepare Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice.

    • Pipette 250 µL of the matrix into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in the cell suspension (e.g., 50 µM).[12][13]

  • Plating:

    • Gently add 100 µL of the cell suspension containing the desired lisinopril concentration onto the solidified matrix in each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Imaging and Quantification:

    • At various time points, examine the formation of capillary-like structures (tubes) using an inverted microscope.

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. Compare the results from lisinopril-treated wells to the untreated control.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By combining direct enzyme inhibition assays with functional cell-based assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential therapeutic effects on cellular processes relevant to cardiovascular diseases. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, facilitating the drug development process.

References

Application Notes and Protocols for the Spectrophotometric Determination of Lisinopril Dihydrate in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of lisinopril dihydrate in pharmaceutical dosage forms using spectrophotometric techniques. The protocols are based on established and validated methods, ensuring accuracy, precision, and reliability for routine quality control analysis.

Method 1: Direct UV Spectrophotometric Method

This method is a simple, rapid, and cost-effective technique for the quantification of this compound by measuring its absorbance in the ultraviolet region.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, wavelength accuracy of ±0.5 nm, and a pair of 1 cm matched quartz cells.

2. Reagents and Materials:

  • This compound reference standard

  • Distilled water (for direct UV method) or a mixture of ethanol and water (for some variations)[1]

  • Commercially available this compound tablets

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of distilled water and then make up the volume to 100 mL with distilled water to obtain a concentration of 100 µg/mL.[2]

4. Preparation of Sample Solution:

  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of lisinopril and transfer it to a 100 mL volumetric flask.

  • Add about 60 mL of distilled water and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with distilled water and filter the solution through a Whatman No. 42 filter paper, discarding the first few mL of the filtrate.[3]

5. Determination of Absorption Maximum (λmax):

  • Dilute the standard stock solution to obtain a concentration of 20 µg/mL.

  • Scan the solution from 400 nm to 200 nm against a distilled water blank.

  • The wavelength of maximum absorbance (λmax) is typically observed around 206-218 nm.[2][4]

6. Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-25 µg/mL or 10-50 µg/mL.[2][5]

  • Measure the absorbance of each dilution at the determined λmax.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

7. Analysis of Tablet Formulation:

  • Dilute the prepared sample solution to fall within the concentration range of the calibration curve.

  • Measure the absorbance of the diluted sample solution at the λmax.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation
ParameterResultReference
λmax 206 nm[2]
Linearity Range 10-50 µg/mL[2]
Correlation Coefficient (r²) 0.999[2]
Limit of Detection (LOD) 0.079 µg/mL[2]
Limit of Quantitation (LOQ) 0.238 µg/mL[2]
Accuracy (% Recovery) 99.27% - 99.95%[2]

Experimental Workflow

UV_Method_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification Standard_Prep Prepare Standard Stock Solution (100 µg/mL) Determine_Lambda_Max Determine λmax (200-400 nm scan) Standard_Prep->Determine_Lambda_Max Calibration Prepare Calibrants & Measure Absorbance Standard_Prep->Calibration Sample_Prep Prepare Sample Solution from Tablets Sample_Analysis Measure Sample Absorbance Sample_Prep->Sample_Analysis Determine_Lambda_Max->Calibration Plot_Curve Plot Calibration Curve (Absorbance vs. Conc.) Calibration->Plot_Curve Calculate_Conc Calculate Concentration of Lisinopril Plot_Curve->Calculate_Conc Sample_Analysis->Calculate_Conc AUC_Method_Workflow cluster_prep Solution Preparation cluster_analysis AUC Analysis cluster_quantification Quantification Standard_Prep Prepare Standard Stock Solution Select_Wavelength Select Wavelength Range (e.g., 202-216 nm) Standard_Prep->Select_Wavelength Calibration Prepare Calibrants & Measure AUC Standard_Prep->Calibration Sample_Prep Prepare Sample Solution Sample_Analysis Measure Sample AUC Sample_Prep->Sample_Analysis Select_Wavelength->Calibration Plot_Curve Plot Calibration Curve (AUC vs. Conc.) Calibration->Plot_Curve Calculate_Conc Calculate Concentration of Lisinopril Plot_Curve->Calculate_Conc Sample_Analysis->Calculate_Conc Ninhydrin_Method_Logic Lisinopril Lisinopril (Primary Amine) Heat Heat (95°C, 10 min) Lisinopril->Heat Ninhydrin Ninhydrin Ninhydrin->Heat KOH Potassium Hydroxide (Alkaline Medium) KOH->Heat Colored_Complex Purple Colored Complex (Ruhemann's Purple) Heat->Colored_Complex Spectrophotometry Measure Absorbance at 567 nm Colored_Complex->Spectrophotometry Quantification Quantification of Lisinopril Spectrophotometry->Quantification

References

Application of Lisinopril Dihydrate in a Diabetic Nephropathy Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lisinopril dihydrate in a preclinical mouse model of diabetic nephropathy. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of lisinopril and other compounds for the treatment of diabetic kidney disease.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The development of effective therapeutic interventions relies on robust preclinical animal models that accurately recapitulate the key features of human diabetic kidney disease. The uninephrectomized (UNx) db/db mouse model with adeno-associated virus (AAV)-mediated renin overexpression (db/db UNx-ReninAAV) has emerged as a valuable tool for studying advanced diabetic nephropathy, exhibiting key clinical hallmarks such as severe albuminuria and glomerulosclerosis.[1][2] Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a standard-of-care treatment for diabetic nephropathy in humans.[3] Its efficacy in this advanced mouse model provides a crucial benchmark for the evaluation of novel therapeutics.

Mechanism of Action

Lisinopril is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, lisinopril leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion. In the context of diabetic nephropathy, this action helps to alleviate intraglomerular pressure, thereby reducing glomerular hyperfiltration and subsequent damage.[3] Furthermore, the inhibition of angiotensin II has been shown to have anti-inflammatory and anti-fibrotic effects within the kidney.

RAAS_Lisinopril Mechanism of Action of Lisinopril in the Renin-Angiotensin-Aldosterone System (RAAS) cluster_blood Bloodstream cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure & Glomerular Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Lisinopril Lisinopril Lisinopril->ACE Inhibition

Caption: Lisinopril inhibits ACE, preventing the formation of angiotensin II and its downstream effects.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of lisinopril in the db/db UNx-ReninAAV mouse model of diabetic nephropathy.

Table 1: Effect of Lisinopril on Renal Function and Biomarkers

Treatment GroupDosageDurationUrine Albumin/Creatinine Ratio (ACR) (µg/mg)Serum Creatinine (mg/dL)
Vehicle-12 weeks35,318 ± 4,1770.26 ± 0.03
Lisinopril30 mg/L in drinking water8 weeks7,869 ± 1632-
Lisinopril100 mg/L in drinking water8 weeks2,730 ± 5820.18 ± 0.01
Lisinopril300 mg/L in drinking water8 weeks2,014 ± 440.14 ± 0.01
Lisinopril40 mg/kg (p.o., QD)12 weeksSignificantly reduced vs. vehicle-
Lisinopril30 mg/kg (p.o., QD)11 weeksSignificantly reduced vs. vehicle-

Data compiled from multiple studies.[1][5][6]

Table 2: Effect of Lisinopril on Renal Histopathology

Treatment GroupDosageDurationGlomerulosclerosisTubulointerstitial InjuryInflammation
Vehicle-12 weeksSeverePronouncedPronounced
Lisinopril40 mg/kg (p.o., QD)12 weeksSignificantly improvedSignificantly improvedSignificantly improved
Lisinopril30 mg/kg (p.o., QD)11 weeksSignificantly ameliorated--

Data compiled from multiple studies.[1][6]

Experimental Protocols

Animal Model

The db/db UNx-ReninAAV mouse model is utilized to induce an advanced state of diabetic nephropathy.[1][2]

  • Strain: Female db/db mice and their lean db/+ littermates as controls.

  • Induction of Hypertension: A single intravenous injection of an adeno-associated virus encoding renin (ReninAAV) is administered to induce persistent hypertension.[5]

  • Uninephrectomy (UNx): One week after AAV injection, a unilateral nephrectomy is performed to accelerate kidney injury.[6]

  • Disease Progression: Mice are allowed to develop diabetic nephropathy for a period of 4-6 weeks post-UNx before the commencement of treatment.[5][6]

Drug Administration
  • Compound: this compound.

  • Vehicle: 0.5% methylcellulose in water for oral gavage.

  • Dosage: 30 mg/kg or 40 mg/kg body weight.[1][6]

  • Route of Administration: Oral gavage (p.o.).

  • Frequency: Once daily (QD).

  • Treatment Duration: 11 to 12 weeks.[1][6]

Key Experiments and Methodologies
  • Urine Albumin and Creatinine Measurement:

    • Sample Collection: 24-hour urine samples are collected from mice housed in metabolic cages.

    • Analysis: Urinary albumin is measured using an enzyme-linked immunosorbent assay (ELISA) kit. Urinary creatinine is measured using a colorimetric assay.

    • Endpoint: The urinary albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine concentration.

  • Serum Creatinine Measurement:

    • Sample Collection: Blood is collected at the termination of the study.

    • Analysis: Serum creatinine levels are determined using a creatinine assay kit.

  • Histopathological Analysis:

    • Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

    • Staining: Kidney sections (3-4 µm) are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.

    • Glomerulosclerosis Scoring: The severity of glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4, where 0 represents a normal glomerulus and 4 represents global sclerosis.

    • Immunohistochemistry: Staining for markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., collagen IV) can be performed.

experimental_workflow Experimental Workflow for Evaluating Lisinopril in a Diabetic Nephropathy Mouse Model cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AAV_injection Renin-AAV Injection (i.v.) in db/db mice UNx Uninephrectomy (UNx) (1 week post-AAV) AAV_injection->UNx Disease_progression Disease Progression (4-6 weeks) UNx->Disease_progression Randomization Randomization of mice into treatment groups Disease_progression->Randomization Treatment_start Start of Daily Treatment (Lisinopril or Vehicle) Randomization->Treatment_start Treatment_duration Treatment for 11-12 weeks Treatment_start->Treatment_duration Urine_collection Urine Collection (Metabolic Cages) Treatment_duration->Urine_collection Blood_collection Terminal Blood Collection Treatment_duration->Blood_collection Kidney_harvest Kidney Harvest Treatment_duration->Kidney_harvest ACR_analysis Urine ACR Analysis Urine_collection->ACR_analysis Serum_creat_analysis Serum Creatinine Analysis Blood_collection->Serum_creat_analysis Histo_analysis Histopathological Analysis (PAS staining, IHC) Kidney_harvest->Histo_analysis

Caption: A typical workflow for preclinical evaluation of lisinopril in a diabetic nephropathy mouse model.

References

Application Note: Preparation of Lisinopril Dihydrate Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisinopril dihydrate is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] It is widely used in clinical settings to manage hypertension and heart failure.[2][3][4] In research, lisinopril is a valuable tool for studying the Renin-Angiotensin-Aldosterone System (RAAS) and its role in various physiological and pathological processes, including cardiovascular remodeling, fibrosis, and oxidative stress.[[“]][6]

Lisinopril functions by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby suppressing the downstream effects of the RAAS.[1][7] Its application in in vitro models, such as primary cell cultures and established cell lines, allows for detailed investigation of its cellular and molecular mechanisms. For instance, studies have utilized lisinopril in human cardiomyocyte cell lines to explore its protective effects against oxidative stress and fibrosis.[6][8]

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for preparing this compound stock solutions and summarizes key data regarding its properties and mechanism of action.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₃₁N₃O₅ · 2H₂O
Molecular Weight 441.52 g/mol [1][9]
Appearance White or almost white crystalline powder[1][9]
Purity ≥98%
Storage (Powder) Ambient temperature. Protect from moisture, freezing, and excessive heat.[1][9][10]

Solubility Data

The choice of solvent is crucial for ensuring the complete dissolution and stability of the compound, while minimizing solvent-induced cytotoxicity. This compound is highly soluble in water, which is the recommended solvent for most cell culture applications.

SolventSolubilityNotes
Water 100 mg/mL[9]Recommended solvent. Highly soluble.
Methanol 14 mg/mL[9]Sparingly soluble.
DMSO 6.5 mg/mL[9]Requires heating and sonication to dissolve.[9] Some sources report insolubility, likely at room temperature.[11]
Ethanol Insoluble / Practically Insoluble[1][9]Not a suitable solvent.

Note on DMSO: While DMSO is a common solvent in cell culture, its use for this compound is less ideal due to lower solubility and the need for heating. If used, the final concentration in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity.[12]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its effects by inhibiting ACE, a key enzyme in the RAAS pathway. This inhibition prevents the production of angiotensin II, leading to reduced vasoconstriction and aldosterone secretion.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Lisinopril Lisinopril Lisinopril->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Lisinopril's inhibition of ACE in the RAAS pathway.

Experimental Protocols

Safety Precautions: Handle this compound powder in accordance with its Safety Data Sheet (SDS). Use personal protective equipment (PPE), including gloves and safety glasses.[13] Avoid dust formation.[13]

This protocol is recommended due to the high solubility and biocompatibility of water.

Materials:

  • This compound (MW: 441.52 g/mol )

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 100 mM stock: Mass = 0.1 mol/L × 0.01 L × 441.52 g/mol = 0.44152 g (or 441.52 mg)

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of sterile water to the tube. Cap tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: To ensure sterility for cell culture use, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). The powder is stable at ambient temperature, but solutions should be frozen.[9][14]

This protocol should only be used if an aqueous solution is incompatible with the experimental design.

Materials:

  • This compound (MW: 441.52 g/mol )

  • High-purity, sterile DMSO

  • Sterile conical tubes with secure caps

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filter (0.22 µm, PTFE recommended for solvents)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation:

    • Example for 10 mL of a 10 mM stock: Mass = 0.01 mol/L × 0.01 L × 441.52 g/mol = 0.044152 g (or 44.15 mg)

  • Weighing: Accurately weigh the this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add the desired volume of DMSO. Cap tightly and vortex. According to literature, gentle heating and sonication may be required to achieve dissolution at this concentration.[9] Use a water bath sonicator until the solution is clear.

  • Sterilization: Filter the DMSO stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquoting: Dispense into sterile, single-use aliquots.

  • Storage: Store aliquots at -20°C or -80°C, protected from light and moisture.

General Experimental Workflow

The following diagram outlines the general workflow for preparing a this compound stock solution.

Workflow start Start calc 1. Calculate Required Mass (Concentration, Volume, MW) start->calc weigh 2. Weigh this compound Powder calc->weigh add_solvent 3. Add Sterile Solvent (Water or DMSO) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve filter 5. Sterile Filter (0.22 µm filter) dissolve->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store Frozen (-20°C or -80°C) aliquot->store end Ready for Use store->end

Caption: Workflow for stock solution preparation.

Application in Cell Culture

  • Working Concentration: The optimal working concentration of lisinopril can vary significantly depending on the cell type and the biological endpoint being measured. It is essential to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the effective concentration for your specific experiment.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same volume of the solvent (sterile water or DMSO) used to prepare the stock solution, diluted to the same final concentration as the lisinopril-treated wells.

  • Final Dilution: When adding the stock solution to your cell culture medium, ensure that the final volume is a small fraction of the total medium volume to avoid altering the medium's properties. For DMSO stocks, ensure the final concentration does not exceed a level toxic to your cells (e.g., <0.5%).[12]

References

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Lisinopril Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure.[1][2][3] Accurate and sensitive quantification of lisinopril in various matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a robust and highly specific method for the analysis of lisinopril.[4][5][6][7][8] This document provides detailed application notes and protocols for the ESI-MS analysis of lisinopril dihydrate.

Data Presentation

The following tables summarize the quantitative data from various published LC-ESI-MS/MS methods for the determination of lisinopril.

Table 1: Mass Spectrometric Parameters for Lisinopril Analysis

ParameterValueSource
Ionization ModePositive Electrospray Ionization (ESI+)[1][4][5]
Precursor Ion (m/z)406.3[1]
Product Ions (m/z)246.3, 114.1[1][9]
Capillary Voltage3.0 - 3.3 kV[1][10]
Cone Voltage30 - 40 V[1][10]
Collision Energy23 - 27.21 eV[1][10]
Source Temperature120°C[1][10]
Desolvation Temperature350 - 400°C[1][10]
Nebulizing Gas Flow50 L/h[1]
Desolvation Gas Flow600 - 700 L/h[1][10]

Table 2: Chromatographic Conditions for Lisinopril Separation

ParameterDescriptionSource
ColumnAtlantis dC18 (2.1 x 100 mm, 3 µm) or equivalent C8/C18[1][5]
Mobile PhaseAcetonitrile and 5 mM ammonium formate (pH 4.0) (70:30, v/v) or Methanol-water with 0.2% formic acid (55:45, v/v)[1][6]
Flow Rate0.30 mL/min[1]
Injection Volume2 - 15 µL[10][11]
Run Time2.5 - 6.5 min[5][6]

Table 3: Method Validation Parameters for Lisinopril Quantification in Human Plasma

ParameterValueSource
Linearity Range1.0 - 320 ng/mL[1][4][6]
Lower Limit of Quantification (LLOQ)0.5 - 2.5 ng/mL[1][4]
Intra-day Precision (%RSD)< 8.8%[4]
Inter-day Precision (%RSD)< 11%[4][6]
Accuracy (%RE)Within ±6.8%[6]
Mean Extraction Recovery80 - 98%[1][4]

Experimental Protocols

This section provides a detailed methodology for the analysis of lisinopril in human plasma using LC-ESI-MS/MS. This protocol is a synthesis of commonly employed techniques from the cited literature.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Enalaprilat or Ramipril[1][4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of lisinopril and the internal standard (e.g., enalaprilat) in methanol at a concentration of 100.0 µg/mL.[4] Store these solutions at 4°C.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with a suitable solvent (e.g., methanol or mobile phase).

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from 1.0 to 200 ng/mL and QC samples at low, medium, and high concentrations.[1]

  • Sample Preparation (Protein Precipitation):

    • To 0.1 mL of plasma sample, add a fixed amount of internal standard solution.

    • Add 0.2 mL of methanol to precipitate the plasma proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm).[6]

    • Set the mobile phase to a mixture of methanol and water (containing 0.2% formic acid) at a ratio of 55:45 (v/v).[6]

    • Maintain a flow rate of 0.3 mL/min.[1]

    • Set the column temperature to 40°C.

  • Mass Spectrometry:

    • Operate the mass spectrometer in the positive electrospray ionization mode.[1]

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor the transition of m/z 406.3 → 246.3 for lisinopril.[1]

    • Monitor the appropriate transition for the chosen internal standard (e.g., m/z 349 for enalaprilat).[4]

    • Optimize the capillary voltage (~3.3 kV), cone voltage (~30 V), source temperature (~120°C), and desolvation temperature (~350°C) for maximum signal intensity.[1]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.1 mL) is Add Internal Standard plasma->is precip Protein Precipitation (Methanol, 0.2 mL) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Inject esi Electrospray Ionization (ESI+) lc->esi ms Tandem Mass Spectrometry (MRM Mode) esi->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for lisinopril analysis.

G cluster_pathway Proposed Fragmentation Pathway of Lisinopril parent Lisinopril [M+H]+ m/z 406.3 frag1 Fragment m/z 263 parent->frag1 - Pyrrolidine-2-carboxylic acid - CO frag3 Fragment m/z 114.1 parent->frag3 - C15H21N2O3 frag2 Fragment m/z 246.3 frag1->frag2 - NH3

Caption: Fragmentation pathway of protonated lisinopril.

References

Troubleshooting & Optimization

Technical Support Center: Lisinopril Dihydrate In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro solubility and handling of lisinopril dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits varying solubility in different solvents. It is highly soluble in water, sparingly soluble in methanol, and practically insoluble in ethanol and acetone.[1][2][3][4] Its solubility in DMSO is limited and may require heating.[1][5] Refer to the table below for a summary of its solubility.

Q2: I am having trouble dissolving this compound in DMSO. Why is this happening?

A2: this compound has low solubility in DMSO, approximately 6.5 mg/mL, which can often be achieved with heating and sonication.[1][5] Some sources report it as insoluble, particularly if the DMSO has absorbed moisture, which can reduce its solvating power.[6] It is crucial to use fresh, anhydrous DMSO for the best results.

Q3: What is the recommended solvent for preparing a stock solution of this compound for in vitro cell-based assays?

A3: Given its high solubility in water (up to 100 mg/mL), sterile, deionized water is the recommended solvent for preparing stock solutions of this compound for most in vitro applications.[1][7]

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is highly susceptible to hydrolysis in basic conditions. It degrades almost completely and instantaneously in a 0.1M NaOH solution.[8] It exhibits greater stability in neutral to acidic aqueous solutions.[8] Therefore, it is critical to control the pH of your experimental solutions to prevent degradation.

Q5: Is this compound sensitive to light or temperature?

A5: this compound is relatively stable under normal laboratory light conditions, showing only slow degradation with prolonged exposure to sunlight or UV light.[3][9] However, it is sensitive to high temperatures, with thermal decomposition increasing as the temperature rises.[3][8] For long-term storage of solutions, refrigeration is recommended, and for the solid compound, storage at room temperature is generally acceptable.

Q6: Does the physical form of this compound affect its solubility?

A6: Yes, the physical form has a significant impact on solubility. The amorphous form of lisinopril is substantially more soluble in water (900-1250 mg/mL) compared to the crystalline dihydrate form (60-65 mg/mL).[10] If you are experiencing solubility issues, you may want to verify the form of your compound.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water at the desired concentration.
Possible Cause Troubleshooting Step
Concentration exceeds solubility limit. Although highly soluble in water, ensure your target concentration does not exceed 100 mg/mL.[1]
Incorrect form of the compound. The crystalline dihydrate form is less soluble than the amorphous form.[10] Verify the specifications of your compound.
Low-quality water. Use sterile, deionized, or distilled water for preparing solutions.
Insufficient mixing. Vortex or sonicate the solution to aid dissolution. Gentle warming can also be applied, but monitor for any signs of degradation.
Issue 2: The prepared this compound solution appears cloudy or has precipitates.
Possible Cause Troubleshooting Step
Precipitation in an inappropriate solvent. This compound is practically insoluble in ethanol and acetone.[2][3] Ensure you are using a recommended solvent like water.
Exceeded solubility in DMSO. If using DMSO, do not exceed a concentration of 6.5 mg/mL and use gentle heating and sonication to dissolve.[1][5]
pH-induced precipitation. Although more of a stability issue, extreme pH values could potentially affect solubility. Ensure the pH of your final medium is within a suitable range (neutral to slightly acidic).
Contamination. Ensure all glassware and equipment are clean to avoid contamination that could lead to precipitation.
Issue 3: Inconsistent experimental results using this compound.
Possible Cause Troubleshooting Step
Degradation of the compound in solution. This compound degrades rapidly in basic solutions.[8] Prepare fresh solutions before each experiment and ensure the pH of your assay buffer is not basic.
Improper storage of stock solutions. Store aqueous stock solutions at 2-8°C for short-term use. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles. However, always verify the stability of frozen solutions for your specific experimental conditions.
Use of aged or improperly stored solid compound. While relatively stable as a solid, it's best practice to store this compound in a cool, dry place away from light.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference
Water100 mg/mLHighly soluble.[1]
Methanol14 mg/mLSparingly soluble.[1]
DMSO6.5 mg/mLRequires heating and sonication.[1] Some sources report as insoluble.[6][1][6]
EthanolInsolublePractically insoluble.[1]
AcetoneInsolublePractically insoluble.[2]

Experimental Protocols

Protocol for Preparing a 10 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

  • Dissolving: Transfer the weighed powder into a sterile conical tube or vial. Add the required volume of sterile, deionized water (in this example, 10 mL).

  • Mixing: Tightly cap the tube/vial and vortex thoroughly. If needed, place the tube in a sonicator bath for short intervals until the compound is completely dissolved.

  • Sterilization (Optional): If required for your cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: For immediate use, keep the solution at room temperature. For short-term storage (up to a week), store at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is advisable to perform a stability test for your specific storage conditions.

Visualizations

Lisinopril Mechanism of Action: ACE Inhibition

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor.[4][6][7][11][12][[“]][[“]] It competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4][11][12][[“]][[“]] This inhibition leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.[11][12][[“]]

Caption: Mechanism of action of lisinopril in the Renin-Angiotensin-Aldosterone System.

Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems encountered during in vitro experiments.

Troubleshooting_Workflow Start Start: Solubility Issue (Precipitate or Undissolved Solid) Check_Solvent Is the solvent water? Start->Check_Solvent Check_Concentration Is concentration ≤ 100 mg/mL? Check_Solvent->Check_Concentration Yes Use_Water Action: Use sterile, deionized water as the solvent. Check_Solvent->Use_Water No Reduce_Concentration Action: Reduce concentration to be within the solubility limit. Check_Concentration->Reduce_Concentration No Apply_Energy Action: Vortex or sonicate. Consider gentle warming. Check_Concentration->Apply_Energy Yes Use_Water->Check_Concentration Inappropriate_Solvent Outcome: Compound is likely insoluble. Refer to solubility table. Reduce_Concentration->Apply_Energy Check_pH Is the solution pH basic? Apply_Energy->Check_pH Review_Protocol Outcome: Solution should be clear. If not, review compound CoA and experimental protocol. Check_pH->Review_Protocol No Degradation_Risk Outcome: High risk of degradation. Prepare fresh solution in an appropriate buffer. Check_pH->Degradation_Risk Yes Adjust_pH Action: Adjust pH to neutral or slightly acidic. Degradation_Risk->Adjust_pH

Caption: A step-by-step guide to troubleshooting this compound solubility.

References

Technical Support Center: Forced Degradation Studies of Lisinopril Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of lisinopril dihydrate in accordance with ICH guidelines.

Troubleshooting Guide

This section addresses common issues encountered during the forced degradation analysis of this compound.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for lisinopril in my HPLC chromatogram?

Answer: Poor peak shape for lisinopril can arise from several factors related to the analytical method:

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving symmetrical peaks for ionizable compounds like lisinopril. Ensure the pH is appropriately controlled, typically with a buffer.

  • Column Choice: A C18 column is commonly used for lisinopril analysis.[1][2][3] However, the specific brand and packing material can influence peak shape.

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer needs to be optimized.[1] An improper ratio can lead to peak asymmetry.

  • Flow Rate: While a common starting point is 1.0 ml/min, adjusting the flow rate may improve peak shape.[2][3]

Question: I am seeing co-elution of lisinopril with its degradation products. How can I improve the resolution?

Answer: Co-elution indicates that your analytical method is not stability-indicating. To improve resolution:

  • Modify the Mobile Phase: Adjusting the organic-to-aqueous ratio or changing the pH of the buffer can alter the retention times of lisinopril and its degradants, improving separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different HPLC column with a different selectivity.

  • Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help resolve closely eluting peaks.

Question: My lisinopril sample shows almost 100% degradation under basic conditions, even after a very short time. Is this expected?

Answer: Yes, this is a known characteristic of lisinopril. It is extremely sensitive to hydrolysis in basic environments and can degrade almost completely within the first minute of exposure to 0.1M NaOH at room temperature.[4][5] For this reason, it is crucial to use milder basic conditions or very short exposure times to study the degradation pathway under alkaline stress.

Question: I am not observing significant degradation under photolytic or thermal stress. What should I do?

Answer: this compound is relatively stable under thermal and photolytic conditions.[2][3] If you do not observe degradation, it is important to ensure that the stress conditions were adequate as per ICH guidelines. For photostability, samples should be exposed to a minimum of 1.2 million lux hours and 200 watt hours/m².[6] If no significant degradation is observed even under these conditions, it indicates the intrinsic stability of the drug substance.

Frequently Asked Questions (FAQs)

What are the typical stress conditions for the forced degradation of this compound as per ICH guidelines?

According to ICH guidelines, forced degradation studies for this compound should include the following stress conditions:

  • Acidic Hydrolysis: Typically performed with 0.1M HCl at an elevated temperature (e.g., 90°C).[7]

  • Alkaline Hydrolysis: Using 0.01M or 0.1M NaOH at room temperature.[4][5] Milder conditions are often necessary due to lisinopril's high sensitivity to basic conditions.

  • Oxidative Degradation: Commonly carried out with a 3% solution of hydrogen peroxide (H₂O₂).[4][5]

  • Thermal Degradation: Exposing the solid drug substance to dry heat at a temperature such as 70°C.[2][3]

  • Photolytic Degradation: Exposing the drug substance to UV light (e.g., at 254 nm) and visible light.[2][3]

What is a suitable stability-indicating analytical method for lisinopril and its degradation products?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique.[1][2][8] Key components of a suitable method include:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., tetra butyl ammonium hydroxide solution or a phosphate buffer).[8]

  • Detection: UV detection at 210 nm is typically used for quantification.[1][2][8]

What are the major degradation products of lisinopril?

Under acidic and neutral conditions, a primary degradation product identified is impurity D.[4] Drastic acidic hydrolysis can lead to the formation of other degradation products, which can be characterized using techniques like LC-MS/MS.[7]

Summary of Forced Degradation Data for this compound

StressorConditionsDurationDegradation (%)Reference
Acidic Hydrolysis 0.1M HCl at 90°C4 hoursNot specified, but degradation products formed[7]
Alkaline Hydrolysis 0.1M NaOH at 25°C1 minute~100%[4][5]
Oxidative Degradation 3% H₂O₂Not specifiedNot specified, but degradation occurs[4][5]
Thermal Degradation 70°CNot specifiedSlight degradation[2][3]
Photolytic (UV) 254 nmUp to 300 minutesLess stable than in sunlight, but still relatively stable[2][3]
Photolytic (Sunlight) Direct sunlight6 monthsSlightly affected over time[2][3]

Detailed Experimental Protocols

1. Acidic Hydrolysis

  • Weigh accurately a suitable amount of this compound and dissolve it in 0.1M HCl to achieve a known concentration.

  • Reflux the solution at an elevated temperature (e.g., 90°C) for a specified period (e.g., 4 hours).[7]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze.

2. Alkaline Hydrolysis

  • Weigh accurately a suitable amount of this compound and dissolve it in 0.01M or 0.1M NaOH to achieve a known concentration.

  • Keep the solution at room temperature for a very short duration (e.g., 1-5 minutes) due to the high reactivity.[4][5]

  • After the specified time, neutralize the solution with an appropriate concentration of HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze.

3. Oxidative Degradation

  • Weigh accurately a suitable amount of this compound and dissolve it in a 3% solution of H₂O₂ to achieve a known concentration.

  • Keep the solution at room temperature for a specified period, protected from light.

  • After the specified time, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze.

4. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and spread it as a thin layer.

  • Keep the sample in a hot air oven maintained at a specific temperature (e.g., 70°C) for a defined period.[2][3]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve a known amount of the stressed solid in the mobile phase to achieve a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze.

5. Photolytic Degradation

  • Place a known amount of solid this compound in a transparent container.

  • Expose the sample to a UV light source (e.g., 254 nm) in a photostability chamber for a specified duration.[2][3]

  • In a separate experiment, expose the sample to visible light as per ICH guidelines.

  • After exposure, dissolve a known amount of the stressed solid in the mobile phase to achieve a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze. A control sample should be kept in the dark under the same temperature conditions.

Visualizations

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions (ICH Q1A) cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation start Start: this compound API prep_solutions Prepare Stock and Working Solutions start->prep_solutions acid Acid Hydrolysis (e.g., 0.1M HCl, 90°C) prep_solutions->acid Expose to Stressors base Alkaline Hydrolysis (e.g., 0.1M NaOH, 25°C) prep_solutions->base Expose to Stressors oxidation Oxidation (e.g., 3% H2O2) prep_solutions->oxidation Expose to Stressors thermal Thermal Stress (e.g., 70°C, solid) prep_solutions->thermal Expose to Stressors photo Photolytic Stress (UV/Vis Light) prep_solutions->photo Expose to Stressors neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis (C18, UV 210nm) neutralize->hplc data Data Acquisition hplc->data peak_purity Peak Purity & Resolution Check data->peak_purity peak_purity->hplc If Specificity Not Met (Method Development) mass_balance Mass Balance Calculation peak_purity->mass_balance If Specificity Met characterization Identify Degradants (LC-MS/MS) mass_balance->characterization report Generate Stability Report characterization->report

Caption: Workflow for Forced Degradation Studies of this compound.

References

Technical Support Center: Enhancing Lisinopril Dihydrate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies aimed at improving the bioavailability of lisinopril dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral bioavailability of this compound?

A1: this compound is slowly and incompletely absorbed after oral administration, with an average bioavailability of only about 25% in humans, which can vary widely among individuals (from 6% to 60%).[1][2] This poor intestinal permeability is a significant hurdle in achieving consistent therapeutic effects.[3]

Q2: What are the main physiological barriers limiting lisinopril's absorption?

A2: The primary barriers are its poor intestinal permeability and the involvement of P-glycoprotein (P-gp) efflux transporters, which actively pump the drug out of intestinal cells, limiting its absorption.[3] Studies in rabbits have shown that lisinopril's permeability varies by intestinal region, with the rank order being colon > duodenum > jejunum > ileum, which is opposite to the expression rank of P-gp transporters.[3]

Q3: What are the leading strategies being investigated to improve lisinopril's bioavailability in animal studies?

A3: Key strategies focus on bypassing or overcoming absorption barriers and include:

  • Transdermal Delivery: Using formulations like proniosomal or proliposomal gels and transdermal patches to deliver the drug through the skin, avoiding first-pass metabolism.[4]

  • Nanotechnology-Based Oral Formulations: Developing systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs) to improve solubility and absorption.[5][6]

  • Advanced Oral Formulations: Creating mucoadhesive pellets or orally disintegrating tablets to enhance residence time and absorption.[1][7]

  • Use of Permeation Enhancers: Incorporating substances that inhibit P-gp efflux or enhance paracellular transport.[3]

Troubleshooting Guide: Transdermal Formulations (Gels & Patches)

Problem / Question Possible Cause & Solution Citations
Low drug encapsulation efficiency in my proniosomal gel. The lipid-to-surfactant ratio is critical. Encapsulation efficiency can range from 44.87% to 91.68% depending on the formulation. Try adjusting the concentrations of lecithin, cholesterol, and the type of surfactant (e.g., Span 20, 40, 60, or 80). Formulations with higher amounts of phosphatidylcholine have shown high entrapment efficiency.[4][8]
The vesicle size of my niosomes (formed from proniosomes) is too large or inconsistent. Vesicle size is influenced by the composition of the proniosomal gel. Reported sizes range from 253–845 nm to 20.10-26.23µm. Ensure proper and complete hydration of the proniosomal gel to facilitate the spontaneous formation of uniform niosomes. The choice of surfactant and cholesterol content directly impacts vesicle size.[8]
Poor skin permeation from my transdermal film/patch. The choice of permeation enhancer is crucial. For lisinopril, the order of permeability enhancement has been found to be: span-60 > Dimethylsulfoxide (DMSO) > glycerine. Also, evaluate the polymer matrix; combinations of Eudragit RL100 (ERL100) and Polyvinylpyrrolidone (PVP) can be optimized to control drug release.[9][10]
My transdermal gel formulation is unstable during storage. Stability is a known challenge. Proniosomal gels have been shown to be stable when stored at refrigerated temperatures (4°C to 8°C) and at 25°C. Avoid high temperatures, which can degrade the lipid components and lead to drug leakage.[4]

Troubleshooting Guide: Oral Nanoformulations (SNEDDS & SLNs)

Problem / Question Possible Cause & Solution Citations
My Self-Nanoemulsifying Drug Delivery System (SNEDDS) does not form a clear nanoemulsion upon dilution. This indicates an unoptimized ratio of oil, surfactant, and co-surfactant/co-solvent. The selection of these components is key. Constructing a ternary phase diagram is the standard method to identify the self-nanoemulsification region that will yield spontaneous formation of fine oil-in-water nanoemulsions with droplet sizes under 200 nm.[5]
The drug precipitates out of the SNEDDS after dilution in aqueous media. The drug's solubility in the formulation is insufficient to maintain it in a solubilized state upon dispersion. Dynamic dispersion studies should be performed to ensure the drug remains in solution for an extended period. You may need to screen different oils and surfactants to find a combination with higher solubilizing capacity for lisinopril.[11]
I'm observing high variability in my in vivo pharmacokinetic data with my nanoformulation. High inter-subject variability is inherent to lisinopril absorption.[1] However, nanoformulations can also be influenced by GI tract conditions. The presence of food can affect the emulsification process. Ensure consistent experimental conditions, such as fasting periods for the animals, to minimize variability. Studies in rats have shown that radiation exposure can alter lisinopril's pharmacokinetics, suggesting that physiological stress can be a factor.[12]
My Solid Lipid Nanoparticle (SLN) formulation shows low drug loading or rapid expulsion. This can be due to the drug being expelled from the solid lipid matrix during storage, especially if the lipid recrystallizes into a highly ordered state. Using a blend of different lipids to create a less-perfect crystal lattice can improve drug entrapment. The method of preparation, such as hot homogenization followed by ultrasonication, should be optimized.[13]

Data Presentation: Formulation & Performance

Table 1: Characteristics of this compound Proniosomal Gels

Formulation ParameterReported ValueKey ComponentsCitations
Encapsulation Efficiency (%)44.87 - 91.68%Lecithin, Cholesterol, Span 20/40/60/80[8]
Vesicle Size253 - 845 nmLecithin, Cholesterol, Spans[8]
20.10 - 26.23 µmLecithin, Cholesterol, Spans[14]
In Vitro Drug ReleaseSustained release over 24 hoursHPMC, Lecithin, Cholesterol[8]
Release KineticsZero-orderDiffusion mechanism[14]

Table 2: Pharmacokinetic Parameters of Lisinopril Formulations in Animal Studies

Animal ModelFormulationBioavailability EnhancementKey FindingsCitations
RabbitLisinopril solution with P-gp inhibitorsSignificant absorption enhancementVerapamil and Piperine enhanced absorption, especially in the ileum, confirming P-gp's role.[3]
RatLisinopril oral gavage (10 mg/kg)N/A (Baseline PK)Peak plasma ACE inhibition at 2 hours; returned to normal by 48 hours.[15]
RatFenofibrate SNEDDS (Model for poor solubility)~1.7-fold vs. pure drugCmax and AUC increased by ~78% and 67% respectively.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Proniosomal Gel

This protocol is based on the coacervation phase separation method.[4][8]

  • Preparation of Lipid/Surfactant Solution: Accurately weigh this compound, lecithin, and cholesterol. Dissolve them in a suitable organic solvent like ethanol or a mixture of ethanol and chloroform.

  • Addition of Surfactant: Add the non-ionic surfactant (e.g., Span 60) to the solution from Step 1.

  • Formation of Proniosomes: Place the mixture in a flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 60°C) until a thin, dry film of the proniosomal mixture is formed on the flask wall.

  • Hydration and Gel Formation: Hydrate the dry film with an aqueous phase (e.g., phosphate buffer pH 7.4) by gentle agitation. This will lead to the spontaneous formation of a niosomal suspension.

  • Gel Incorporation: Incorporate the niosomal suspension into a suitable gelling agent (e.g., Carbopol 934 or HPMC) to form the final proniosomal gel.

Protocol 2: In Vitro Skin Permeation Study

This protocol utilizes a Franz diffusion cell.[8]

  • Animal Skin Preparation: Obtain full-thickness abdominal skin from a suitable animal model (e.g., rat). Carefully remove the hair and subcutaneous fat. Equilibrate the skin in phosphate buffer (pH 7.4) before mounting.

  • Cell Setup: Mount the prepared skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Receptor Compartment: Fill the receptor compartment with a known volume of receptor medium (e.g., phosphate buffer pH 7.4). Maintain the temperature at 37 ± 0.5°C and stir continuously with a magnetic bead.

  • Application of Formulation: Apply a known quantity of the lisinopril formulation (e.g., proniosomal gel or transdermal film) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the concentration of lisinopril in the collected samples using a validated analytical method, such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux (Jss).

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines a basic oral bioavailability study.[11][15]

  • Animal Handling: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (e.g., 12 hours) with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group), including a control group (receiving a standard lisinopril suspension) and test groups (receiving the novel formulations).

  • Dosing: Administer the respective formulations to the rats via oral gavage at a predetermined dose (e.g., 10 mg/kg lisinopril equivalent).

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of lisinopril in the plasma samples using a validated LC-MS/MS or HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software. Calculate the relative bioavailability compared to the control group.

Visualizations: Workflows and Mechanisms

G cluster_formulation Formulation & Characterization cluster_testing Preclinical Testing cluster_analysis Data Analysis F1 Proniosome Preparation (Lipids, Surfactant, Drug) F2 Characterization (Vesicle Size, Encapsulation %) F1->F2 T1 In Vitro Skin Permeation (Franz Diffusion Cell) F2->T1 T2 Ex Vivo Skin Studies T1->T2 A1 Calculate Permeation Flux T1->A1 T3 In Vivo Animal Study (Pharmacokinetics) T2->T3 A2 Calculate PK Parameters (AUC, Cmax, Tmax) T3->A2 A3 Determine Bioavailability Enhancement A2->A3

Caption: Workflow for developing and testing transdermal lisinopril formulations.

G cluster_ingestion Oral Administration cluster_git Gastrointestinal Tract cluster_absorption Absorption SNEDDS SNEDDS Capsule (Oil + Surfactant + Lisinopril) GI GI Fluids Emulsion Spontaneous Nanoemulsion (Droplets < 200nm) GI->Emulsion Dilution & Agitation Membrane Intestinal Epithelium Emulsion->Membrane Enhanced Permeation & Lymphatic Uptake Blood Systemic Circulation (Increased Bioavailability) Membrane->Blood

Caption: Mechanism of bioavailability enhancement by a SNEDDS formulation.

G cluster_barriers Physiological Barriers cluster_solutions Enhancement Strategies center Lisinopril Bioavailability B1 Poor Intestinal Permeability B1->center B2 P-glycoprotein (P-gp) Efflux B2->center B3 First-Pass Metabolism (Avoided by Transdermal) B3->center S1 Nanoformulations (SNEDDS, SLN) S1->center S2 Transdermal Delivery (Gels, Patches) S2->center S3 Permeation Enhancers (e.g., Span-60) S3->center S4 P-gp Inhibitors (e.g., Piperine) S4->center

Caption: Key factors influencing the bioavailability of lisinopril.

References

Technical Support Center: Minimizing Lisinopril Dihydrate Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of lisinopril dihydrate to laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to adsorb to labware?

A1: The adsorption of this compound to labware is primarily driven by a combination of hydrophobic and ionic interactions between the molecule and the surface of the labware. Lisinopril is a polyfunctional ampholyte, meaning it has both acidic and basic functional groups.[1] Its net charge changes with pH, influencing its interaction with charged surfaces. At different pH values, various parts of the lisinopril molecule can become protonated or deprotonated, leading to electrostatic attraction or repulsion with the labware surface. Additionally, the non-polar regions of the lisinopril molecule can interact with hydrophobic surfaces, such as those of many plastics.

Q2: Which type of plastic labware is generally better for working with this compound solutions, polypropylene or polystyrene?

A2: For many peptides and small molecules, polypropylene is often superior to polystyrene in minimizing adsorption.[1][2] Studies on various peptides have shown significantly higher recovery rates from polypropylene tubes compared to polystyrene.[1] For instance, the recovery of some peptides can be as low as 16% from polystyrene, while it is as high as 86% from polypropylene.[1] While direct quantitative data for lisinopril is limited, the general principle of lower adsorption to polypropylene for many bioactive molecules suggests it is a safer choice to minimize loss.

Q3: How does the pH of my this compound solution affect its adsorption to labware?

A3: The pH of your solution is a critical factor in determining the extent of this compound adsorption. Lisinopril has multiple pKa values (approximately 2.5, 4.0, 6.7, and 10.1), meaning its net charge changes significantly across the pH scale.[3] At a pH below 2.5, the molecule will have a net positive charge, which can lead to ionic interactions with negatively charged surfaces, such as the silanol groups on glass. Conversely, at a higher pH, the molecule will be negatively charged and can interact with positively charged surfaces. The isoelectric point (the pH at which the net charge is zero) is important to consider, as aggregation and precipitation can be more likely at this pH, which might be mistaken for adsorption. Studies on the adsorption of lisinopril to activated carbon showed that the optimal pH for removal (adsorption) was between 4.0 and 5.0, indicating a strong interaction at this pH range.[4][5] To minimize ionic interactions, it is advisable to work at a pH where both the lisinopril molecule and the labware surface have similar charges (either both positive or both negative) to induce electrostatic repulsion.

Q4: Can I use organic solvents to reduce the adsorption of this compound?

A4: Yes, adding organic solvents to your aqueous solutions can help reduce hydrophobic interactions between this compound and plastic labware. Solvents like methanol and acetonitrile are commonly used. For HPLC analysis of lisinopril, mobile phases often contain methanol or acetonitrile, which helps to keep the analyte in solution and reduce interactions with the stationary phase, a principle that also applies to reducing adsorption to labware.[6][7] However, the choice and concentration of the organic solvent must be compatible with your downstream applications.

Q5: Are there any special treatments for glassware to prevent this compound adsorption?

A5: Yes, silanizing (or siliconizing) glassware is a common and effective method to reduce the adsorption of molecules.[3] The process involves reacting the silanol groups on the glass surface with a silanizing agent, which replaces the polar hydroxyl groups with a hydrophobic layer. This minimizes ionic interactions and can significantly reduce the binding of charged molecules like lisinopril.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Polypropylene Tubes

Possible Causes:

  • Hydrophobic Interactions: Even though polypropylene is generally better than polystyrene, it is still a hydrophobic surface that can interact with the non-polar regions of the lisinopril molecule.

  • Incorrect pH: The pH of your buffer solution may be promoting adsorption through ionic interactions.

  • Low Concentration: Adsorption effects are more pronounced at lower concentrations of the analyte.

Solutions:

  • Optimize Solvent Composition:

    • Add a small percentage of an organic solvent like methanol or acetonitrile to your aqueous solution to disrupt hydrophobic interactions. Start with a low concentration (e.g., 5-10%) and optimize based on your experimental needs and compatibility.

  • Adjust Solution pH:

    • Based on lisinopril's pKa values, adjust the pH of your buffer to a range where electrostatic repulsion is favored. For polypropylene, which has a relatively neutral surface, minimizing the overall charge of the lisinopril molecule by working near its isoelectric point might be effective, but be cautious of potential precipitation. Alternatively, moving further away from the pKa values of the carboxyl and amino groups may ensure the molecule is fully charged and less likely to adsorb via hydrophobic interactions.

  • Use Low-Adsorption Labware:

    • Consider using commercially available low-binding polypropylene tubes. These tubes have a special surface treatment to reduce molecular adsorption.

  • Pre-condition the Tubes:

    • Before adding your experimental sample, rinse the tubes with a solution containing a high concentration of lisinopril or a blocking agent like bovine serum albumin (BSA), if compatible with your assay. This can saturate the non-specific binding sites on the tube surface.

Issue 2: Inconsistent Results When Using Glassware

Possible Causes:

  • Ionic Interactions with Silanol Groups: The surface of the glass is rich in silanol (Si-OH) groups, which are negatively charged at neutral pH and can strongly interact with positively charged molecules.

  • Leaching of Ions: Ions from the glass matrix can leach into the solution, potentially affecting the stability and behavior of lisinopril.

Solutions:

  • Silanize Your Glassware:

    • Treating your glassware with a silanizing agent will create a hydrophobic surface, which minimizes ionic interactions. (See Experimental Protocols section for a detailed silanization protocol).

  • Control the pH:

    • Adjusting the pH of your solution to be above the pKa of the silanol groups (around 4-5) and in a range where lisinopril carries a net negative charge will promote electrostatic repulsion.

  • Use Borosilicate Glass:

    • If not already in use, switch to high-quality borosilicate glass, which is more chemically resistant and less prone to leaching compared to soda-lime glass.

Quantitative Data Summary

Labware MaterialAdsorption CharacteristicsTypical Recovery (Peptides)Recommendations for this compound
Polystyrene High potential for hydrophobic and ionic interactions.Can be as low as <20% for some peptides.[1]Not Recommended for sensitive or low-concentration applications.
Polypropylene Lower hydrophobic interaction compared to polystyrene.Generally >60-80% for many peptides.[1]Recommended as a starting point for plastic labware.
Low-Binding Polypropylene Surface-treated to be more hydrophilic and reduce non-specific binding.Often >90-95%.Highly Recommended for critical and low-concentration work.
Borosilicate Glass (untreated) High potential for ionic interactions due to silanol groups.Highly variable depending on the peptide's charge.Use with caution; pH control is critical.
Silanized Glass Hydrophobic surface minimizes ionic interactions.Significantly improved recovery for charged molecules.Highly Recommended when glassware is necessary.

Experimental Protocols

Protocol for Silanization of Glassware

Objective: To create a hydrophobic surface on glassware to minimize the adsorption of charged molecules like this compound.

Materials:

  • Glassware to be treated

  • Detergent

  • Deionized water

  • Drying oven

  • Fume hood

  • 5% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in a non-polar solvent (e.g., heptane or toluene)

  • Methanol

  • Acetone

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water, followed by several rinses with deionized water.

  • Drying: Dry the glassware completely in an oven at a temperature above 100°C for at least one hour. It is critical that the glass is free of any moisture.

  • Silanization (in a fume hood): a. Allow the glassware to cool to room temperature. b. Fill the glassware with the 5% silanizing solution, ensuring all surfaces that will come into contact with the sample are coated. c. Let the solution sit for 5-10 minutes. d. Discard the silanizing solution (dispose of as hazardous waste according to your institution's guidelines).

  • Rinsing: a. Rinse the glassware thoroughly with the non-polar solvent (heptane or toluene) to remove excess silanizing agent. b. Rinse with methanol to remove the solvent and any remaining by-products. c. Perform a final rinse with acetone to aid in drying.

  • Final Drying: Allow the glassware to air dry in the fume hood, or for faster drying, place it in a drying oven at a moderate temperature (e.g., 60-80°C).

Safety Precautions: Silanizing agents are hazardous and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

Visualizations

experimental_workflow cluster_prep Preparation of Lisinopril Solution cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting start Start choose_labware Choose Appropriate Labware (e.g., Low-binding Polypropylene or Silanized Glass) start->choose_labware prepare_buffer Prepare Buffer Solution (Control pH) choose_labware->prepare_buffer add_solvent Add Organic Solvent (optional) (e.g., Methanol, Acetonitrile) prepare_buffer->add_solvent dissolve Dissolve this compound add_solvent->dissolve use_solution Use Solution in Experiment dissolve->use_solution analyze Analyze Sample use_solution->analyze low_recovery Low Recovery? analyze->low_recovery re_optimize Re-optimize Conditions: - Labware Choice - pH - Solvent low_recovery->re_optimize Yes end End low_recovery->end No re_optimize->choose_labware

Caption: Workflow for preparing and using this compound solutions to minimize adsorption.

signaling_pathway cluster_factors Factors Influencing Adsorption cluster_mitigation Mitigation Strategies lisinopril This compound Properties - Charge (pH-dependent) - Hydrophobicity adsorption Adsorption to Labware lisinopril->adsorption labware Labware Surface Properties - Material (PP, PS, Glass) - Surface Charge - Hydrophobicity labware->adsorption solution Solution Conditions - pH - Buffer Salts - Organic Solvents solution->adsorption mitigation Minimize Adsorption choose_labware Select Low-Adsorption Labware choose_labware->mitigation modify_surface Modify Surface (Silanization) modify_surface->mitigation optimize_solution Optimize Solution Chemistry optimize_solution->mitigation

Caption: Key factors influencing this compound adsorption and corresponding mitigation strategies.

References

Validation & Comparative

Comparative Analysis of Lisinopril Dihydrate and Captopril on Cardiac Remodeling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence on the efficacy of lisinopril dihydrate and captopril in mitigating cardiac remodeling, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their mechanisms of action, and effects on key pathological markers.

Cardiac remodeling, a key pathophysiological process in the progression of heart failure, involves alterations in the size, shape, and function of the heart. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily through their ability to counteract this maladaptive remodeling. Among the most widely studied in this class are this compound and captopril. This guide delves into the comparative efficacy of these two ACE inhibitors, presenting experimental data, detailed methodologies, and an examination of the underlying signaling pathways.

Pharmacokinetic and Pharmacodynamic Profiles

Lisinopril and captopril, while both potent ACE inhibitors, exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical application and efficacy. Captopril, the first orally active ACE inhibitor, has a rapid onset of action but a shorter half-life, necessitating multiple daily doses.[1][2] In contrast, this compound has a longer half-life, allowing for once-daily administration, which may improve patient adherence in clinical settings.[2] Both drugs are primarily cleared by the kidneys.[[“]]

FeatureThis compoundCaptopril
Dosing Frequency Once daily[2]Two to three times daily[1]
Onset of Action Slower[1]Rapid[1]
Half-life Long[2]Short[2]
Metabolism Not a prodrug[4]Not a prodrug[4]

Comparative Efficacy in Attenuating Cardiac Hypertrophy

Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is a primary component of cardiac remodeling. Both lisinopril and captopril have demonstrated efficacy in reducing LVH.

A study in hypertensive renal transplant recipients showed that lisinopril (10 mg/day) significantly reduced the left ventricular mass index (LVMI) by 15% over one year, from a baseline of 142 ± 35 g/m² to 121 ± 34 g/m².[5] Similarly, a study comparing captopril (75-150 mg/day) to nitrendipine in hypertensive patients with LVH found that captopril reduced LVMI by 23.6% over 24 months.[6] While these studies were not head-to-head comparisons, they both indicate a substantial beneficial effect of these ACE inhibitors on reversing LVH.

In a direct comparison in patients with congestive heart failure, one study found that lisinopril was more effective than captopril at improving left ventricular ejection fraction, a key measure of cardiac function.[7] Another clinical trial in patients with symptomatic congestive heart failure demonstrated that lisinopril improved exercise time more significantly than captopril.[8]

Table 1: Comparative Effects on Left Ventricular Mass Index (LVMI)

DrugStudy PopulationBaseline LVMI (g/m²)Post-treatment LVMI (g/m²)% ReductionStudy Duration
Lisinopril Hypertensive renal transplant recipients[5]142 ± 35121 ± 3415%12 months
Captopril Hypertensive patients with LVH[6]Not specifiedNot specified23.6%24 months

Impact on Cardiac Fibrosis

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the heart muscle and diastolic dysfunction. ACE inhibitors are known to mitigate cardiac fibrosis.

In an animal model of pressure overload-induced cardiac hypertrophy, captopril was shown to prevent the increase in perivascular fibrosis that was observed in untreated animals.[9] While this study did not provide a quantitative comparison with a control group, it demonstrated a clear qualitative benefit. Another study in rats with renovascular hypertension showed that captopril reduced heart weight, a surrogate marker for hypertrophy and fibrosis.[10]

A study in hypertensive patients with heart disease found that lisinopril treatment for 6 months led to a regression of myocardial fibrosis.[11]

While direct comparative quantitative data on fibrosis markers from a single study are limited, the available evidence suggests that both drugs exert anti-fibrotic effects. The primary mechanism for this is believed to be through the inhibition of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[11][12]

Signaling Pathways in Cardiac Remodeling and ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) plays a central role in cardiac remodeling. Angiotensin II, the primary effector of the RAAS, promotes vasoconstriction, inflammation, and fibrosis. ACE inhibitors, by blocking the conversion of angiotensin I to angiotensin II, interrupt this pathological cascade.

A key downstream mediator of angiotensin II's pro-fibrotic effects is TGF-β.[12] TGF-β, through its downstream signaling molecules, the Smads, stimulates the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, which are the primary producers of collagen.[12] By reducing angiotensin II levels, both lisinopril and captopril can decrease the expression and activity of TGF-β, thereby attenuating cardiac fibrosis.[12][13]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibitors cluster_Cellular_Effects Cellular Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Lisinopril This compound Lisinopril->ACE Captopril Captopril Captopril->ACE TGF_beta TGF-β AT1R->TGF_beta Smads Smad Signaling TGF_beta->Smads Cardiac_Fibroblasts Cardiac Fibroblasts Smads->Cardiac_Fibroblasts Myofibroblasts Myofibroblasts Cardiac_Fibroblasts->Myofibroblasts Collagen_Synthesis Collagen Synthesis Myofibroblasts->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis

Signaling pathway of ACE inhibition on cardiac fibrosis.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Transverse Aortic Constriction (TAC) Model in Mice

This surgical procedure is a widely used animal model to induce pressure overload-induced cardiac hypertrophy and remodeling.

G Start Anesthetize Mouse Incise Midline Cervical Incision Start->Incise Expose Expose Aortic Arch Incise->Expose Ligate Ligate Aorta with Suture (around a 27-gauge needle) Expose->Ligate Remove_Needle Remove Needle Ligate->Remove_Needle Close Close Incision Remove_Needle->Close End Post-operative Care Close->End

Workflow for the Transverse Aortic Constriction (TAC) procedure.

Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the chest area and sterilize the surgical site.

  • Incision: Make a small midline incision in the upper chest to expose the sternum.

  • Thoracotomy: Perform a partial upper sternotomy to visualize the aortic arch.

  • Ligation: Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left common carotid arteries. Tie the suture snugly around the aorta and a 27-gauge needle placed alongside the aorta.

  • Constriction: Carefully remove the needle to create a standardized constriction of the aorta.

  • Closure: Close the chest and skin incisions in layers.

  • Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

Quantification of Cardiac Fibrosis using Picrosirius Red Staining

Picrosirius red is a highly specific stain for collagen fibers, which appear bright red under a light microscope.

Protocol:

  • Tissue Preparation: Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections of the heart tissue.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining: Stain the sections with a 0.1% Picrosirius red solution for 60-90 minutes.

  • Washing: Briefly rinse the sections in acidified water.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a synthetic mounting medium.

  • Image Analysis: Capture digital images of the stained sections using a light microscope. Use image analysis software to quantify the area of red-stained collagen relative to the total tissue area to determine the collagen volume fraction.

Western Blot Analysis for TGF-β

This technique is used to detect and quantify the amount of specific proteins, such as TGF-β, in a tissue sample.

Protocol:

  • Protein Extraction: Homogenize heart tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TGF-β overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

Both this compound and captopril are effective in mitigating key aspects of cardiac remodeling, including left ventricular hypertrophy and cardiac fibrosis. The primary mechanism of action for both drugs is the inhibition of the renin-angiotensin-aldosterone system, leading to a reduction in the pathological effects of angiotensin II. While direct, comprehensive comparative studies are somewhat limited, the available evidence suggests that the longer-acting profile of lisinopril may offer some advantages in terms of patient adherence and potentially in improving left ventricular function. Further head-to-head experimental studies employing standardized models and quantitative outcome measures are warranted to more definitively delineate the comparative efficacy of these two important therapeutic agents.

References

A Comparative Guide to LC-MS/MS and Alternative Assays for Lisinopril Dihydrate Quantification in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for lisinopril dihydrate against alternative analytical methods. The information presented is intended to assist researchers in selecting the most appropriate methodology for their pharmacokinetic studies based on performance, sensitivity, and experimental requirements.

Performance Comparison of Analytical Methods

The quantification of lisinopril in biological matrices is crucial for pharmacokinetic assessments. While LC-MS/MS is a widely adopted technique due to its high sensitivity and specificity, other methods have also been employed. The following tables summarize the key performance characteristics of various validated assays.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2 LC-MS/MS Method 3 HPLC-Fluorescence Method
Linearity Range (ng/mL) 2.5 - 320[1]1.03 - 206[2]1.0 - 200[3]5 - 200 (plasma)[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 2.5[1]1.03[2]1.0[3]5 (plasma)[4]
Intra-day Precision (% RSD) < 8.8[1]< 11[2]≤ 7.5[3]Not explicitly stated
Inter-day Precision (% RSD) < 10.3[1]< 11[2]± 6.2[3]Not explicitly stated
Accuracy (% RE) Not explicitly stated± 6.8[2]± 6.8[3]Not explicitly stated
Mean Recovery (%) 94.4 - 98.2[1]Not explicitly stated96[3]63.41 (plasma)[4]
Internal Standard Enalaprilat[1]Not explicitly statedRamipril[3]Not applicable

Alternative Analytical Methods:

Beyond LC-MS/MS and HPLC, other techniques have been utilized for lisinopril analysis, including:

  • Spectrophotometric Methods: These methods are generally simpler and more economical but may lack the sensitivity and selectivity required for pharmacokinetic studies in biological matrices.[5][6]

  • Immunoassay-based methods (Radioimmunoassay, Fluoroimmunoassay): These methods can offer high sensitivity.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been applied for the determination of lisinopril.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the LC-MS/MS and HPLC-Fluorescence methods.

LC-MS/MS Assay Protocol (Representative)

This protocol is a composite based on several validated methods.[1][2][3]

1. Sample Preparation (Protein Precipitation):

  • To 0.1 mL of human plasma, add a known concentration of the internal standard (e.g., Enalaprilat or Ramipril).[1][2][3]

  • Add methanol to precipitate plasma proteins.[1][2]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Hypersil-HyPURITY C18, 150 x 2.1 mm, 5 µm or Inertsil ODS-3, 2.1 x 50 mm, 3 µm).[1][2]

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and organic solvents (e.g., methanol, acetonitrile) is typically used in an isocratic or gradient elution.[1][2]

  • Flow Rate: A typical flow rate is around 0.30 mL/minute.[3]

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.[1][2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for lisinopril and the internal standard.[2][3] For example, a transition for lisinopril could be m/z 406.3 → 246.3.[3]

HPLC with Fluorescence Detection Protocol

This protocol involves pre-column derivatization to make lisinopril fluorescent.[4]

1. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • The plasma sample is first cleaned up using a solid-phase extraction (SPE) procedure with a C18 cartridge followed by a silica cartridge.[4]

  • The extracted lisinopril is then derivatized with fluorescamine to form a fluorescent product.[4]

2. Chromatographic Conditions:

  • Column: A C18 column is used for separation.[4]

  • Mobile Phase: A gradient elution with a mixture of methanol and a phosphate buffer (e.g., 0.02 M, pH 3.2) is employed.[4]

3. Fluorescence Detection:

  • The fluorescent derivative is detected by monitoring the emission at approximately 477 nm with an excitation wavelength of around 383 nm.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a validated LC-MS/MS assay for lisinopril in pharmacokinetic studies.

Lisinopril_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection hplc_system HPLC System supernatant_collection->hplc_system Inject c18_column C18 Column hplc_system->c18_column mass_spectrometer Tandem Mass Spectrometer (MS/MS) c18_column->mass_spectrometer Elute esi_source Electrospray Ionization (Positive Mode) mass_spectrometer->esi_source mrm_detection Multiple Reaction Monitoring (MRM) esi_source->mrm_detection quantification Quantification mrm_detection->quantification Data Acquisition pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow of a typical LC-MS/MS assay for lisinopril quantification.

References

A Comparative Analysis of Lisinopril and Losartan on Renal Hemodynamics in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of lisinopril dihydrate, an angiotensin-converting enzyme (ACE) inhibitor, and losartan, an angiotensin II receptor blocker (ARB), on renal hemodynamics in preclinical models of diabetic nephropathy. This analysis is supported by experimental data from studies utilizing the streptozotocin (STZ)-induced diabetic rat model, a widely used paradigm for investigating the pathogenesis and treatment of this disease.

Executive Summary

Both lisinopril and losartan are mainstays in the clinical management of diabetic nephropathy, primarily due to their ability to mitigate proteinuria and slow the progression of renal damage. Their renoprotective effects are largely attributed to their modulation of the renin-angiotensin-aldosterone system (RAAS), leading to favorable changes in renal hemodynamics. While both drug classes demonstrate efficacy, their distinct mechanisms of action result in nuanced differences in their effects on parameters such as renal blood flow (RBF), glomerular filtration rate (GFR), and renal vascular resistance (RVR). This guide synthesizes available preclinical data to facilitate a comparative understanding of these two critical therapeutic agents.

Data Presentation: Quantitative Effects on Renal Hemodynamics

The following table summarizes the quantitative data on the effects of lisinopril and losartan on key renal hemodynamic parameters in STZ-induced diabetic rat models. It is important to note that the data are compiled from different studies and experimental conditions, including variations in rat strains, drug dosages, and duration of treatment. Therefore, a direct comparison should be interpreted with caution.

ParameterDiabetic Control (Vehicle)Lisinopril TreatmentLosartan TreatmentReference
Glomerular Filtration Rate (GFR) Increased (Hyperfiltration)Reduced toward normalReduced toward normal[1]
Specific Data (mL/min/g kidney wt)2.0 ± 0.21.3 ± 0.1Data not available in a directly comparable format[1]
Renal Blood Flow (RBF) Unaltered or slightly increasedUnalteredData not available in a directly comparable format[1]
Specific Data (mL/min/g kidney wt)5.9 ± 0.46.1 ± 0.3Data not available in a directly comparable format[1]
Filtration Fraction (FF) Markedly IncreasedReduced toward normalReduced toward normal[1]
Specific Data (%)0.34 ± 0.030.21 ± 0.02Data not available in a directly comparable format[1]
Mean Arterial Pressure (MAP) ElevatedReducedReduced[2][3]
Specific Data (mmHg)~145 ± 9~120 ± 5Significantly reduced[1][2]
Proteinuria/Albuminuria Markedly IncreasedSignificantly ReducedSignificantly Reduced[2][4]

Note: The specific data for GFR, RBF, and FF for lisinopril are from a study using Dahl salt-sensitive rats, which may influence the baseline hemodynamic parameters.[1] Data for losartan on these specific hemodynamic parameters in a directly comparable format was not available in the reviewed literature; however, its efficacy in reducing proteinuria and serum creatinine is well-documented.[2][4]

Signaling Pathways and Mechanisms of Action

Lisinopril and losartan both interrupt the RAAS, a critical regulator of blood pressure and renal hemodynamics. However, they do so at different points in the pathway, leading to distinct pharmacological profiles.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Increased_Intraglomerular_Pressure Increased Intraglomerular Pressure & Hyperfiltration Vasoconstriction->Increased_Intraglomerular_Pressure Lisinopril Lisinopril (ACE Inhibitor) Lisinopril->ACE inhibits Losartan Losartan (ARB) Losartan->AT1_Receptor blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of intervention for Lisinopril and Losartan.

Lisinopril inhibits ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced angiotensin II levels, causing vasodilation of the efferent arteriole, which in turn decreases intraglomerular pressure and hyperfiltration.

Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to its receptor, losartan prevents the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion, similarly resulting in reduced efferent arteriolar tone and a decrease in glomerular capillary pressure.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Induction of Diabetic Nephropathy in Rats (Streptozotocin Model)

The STZ-induced diabetic rat model is a widely accepted method for studying type 1 diabetic nephropathy.[5][6][7]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered.[7]

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[7]

  • Development of Nephropathy: The diabetic rats are then monitored for several weeks (typically 4-8 weeks or longer) to allow for the development of characteristic features of diabetic nephropathy, including hyperglycemia, polyuria, proteinuria, and early glomerular lesions.

Measurement of Renal Hemodynamics

The following is a typical workflow for the measurement of renal hemodynamic parameters in anesthetized rats.

Experimental_Workflow Start Diabetic Rat Model (STZ-induced) Anesthesia Anesthesia (e.g., Inactin or Pentobarbital) Start->Anesthesia Surgical_Prep Surgical Preparation (Tracheostomy, Catheterization of Jugular Vein and Carotid Artery) Anesthesia->Surgical_Prep Kidney_Exposure Kidney Exposure (Midline or Flank Incision) Surgical_Prep->Kidney_Exposure GFR_Measurement Infusion of Inulin (for GFR measurement via clearance) Surgical_Prep->GFR_Measurement Flow_Probe Placement of Electromagnetic Flow Probe on Renal Artery Kidney_Exposure->Flow_Probe Data_Acquisition Hemodynamic Data Acquisition (MAP, RBF) Flow_Probe->Data_Acquisition Urine_Collection Urine Collection (for Inulin concentration) GFR_Measurement->Urine_Collection Blood_Sampling Blood Sampling (for Inulin concentration) GFR_Measurement->Blood_Sampling Calculation Calculation of GFR and RVR Data_Acquisition->Calculation Urine_Collection->Calculation Blood_Sampling->Calculation End Data Analysis Calculation->End

Caption: Experimental workflow for the measurement of renal hemodynamics in a diabetic rat model.

  • Anesthesia: Rats are anesthetized with an appropriate agent (e.g., sodium pentobarbital).

  • Surgical Preparation: A tracheostomy is performed to ensure a clear airway. The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP), and the jugular vein is cannulated for the infusion of inulin and maintenance fluids.

  • Renal Blood Flow (RBF) Measurement: The renal artery is carefully isolated, and an electromagnetic flow probe of an appropriate size is placed around the vessel.[8] The probe is connected to a flowmeter to provide continuous RBF recordings.

  • Glomerular Filtration Rate (GFR) Measurement: A priming dose of inulin is administered, followed by a continuous intravenous infusion to maintain a stable plasma concentration. After an equilibration period, timed urine samples are collected from a bladder catheter, and blood samples are taken. GFR is calculated using the clearance formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

  • Renal Vascular Resistance (RVR) Calculation: RVR is calculated using the formula: RVR = (MAP / RBF).

Discussion and Conclusion

The available preclinical data consistently demonstrate that both lisinopril and losartan exert beneficial effects on renal hemodynamics in models of diabetic nephropathy. Both agents effectively reduce the hyperfiltration state characteristic of early diabetic kidney disease, a key mechanism in slowing disease progression.[1] This is primarily achieved by reducing the resistance of the efferent arteriole, thereby lowering the intraglomerular pressure.

While a direct, head-to-head comparative study providing quantitative data for all key hemodynamic parameters (GFR, RBF, and RVR) in the same diabetic animal model is lacking in the readily available literature, the existing evidence suggests a similar magnitude of effect on reducing proteinuria and preserving renal function.[2][4] The choice between an ACE inhibitor like lisinopril and an ARB like losartan in a clinical setting is often guided by patient-specific factors, including tolerance and side-effect profiles.

For drug development professionals, these findings underscore the continued importance of the RAAS as a therapeutic target in diabetic nephropathy. Future preclinical studies should aim for direct comparative analyses of newer generation ACE inhibitors and ARBs, focusing on a comprehensive panel of renal hemodynamic and structural endpoints to better delineate their respective renoprotective profiles.

References

A Head-to-Head In Vitro Comparison of Lisinopril Dihydrate and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of lisinopril dihydrate with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented herein is compiled from various scientific studies to offer an objective overview of their relative potencies and cellular effects, supported by experimental protocols and visual representations of key biological pathways and workflows.

Biochemical Potency: A Comparative Analysis

The primary in vitro measure of an ACE inhibitor's efficacy is its ability to inhibit the activity of the angiotensin-converting enzyme. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While direct comparative studies providing IC50 values for a wide range of ACE inhibitors under identical experimental conditions are limited, relative potencies have been established.

A study comparing seven structurally diverse ACE inhibitors in vitro using homogenates of various tissues from spontaneously hypertensive rats (SHR) established the relative potencies of their active forms.[1][2] The results indicated the following order of potency: ramipril > lisinopril > zofenopril > fosinopril > enalapril > captopril.[1][2]

ACE Inhibitor (Active Moiety)Relative Potency
Ramiprilat (from Ramipril)51
Lisinopril 24
Zofenoprilat (from Zofenopril)20
Fosinoprilat (from Fosinopril)13
Enalaprilat (from Enalapril)12
Captopril3.5
SQ 29,8521.0
Table 1: In Vitro Relative Potencies of ACE Inhibitor Active Moieties in Tissue Homogenates of Spontaneously Hypertensive Rats. The potencies are relative to SQ 29,852, which is assigned a value of 1.0.[1][2]

It is important to note that many ACE inhibitors are administered as prodrugs and are converted to their active forms in the body. Lisinopril and captopril are exceptions, as they are administered in their active forms.

Cellular Effects: Beyond Enzyme Inhibition

The effects of ACE inhibitors extend beyond simple enzyme inhibition and involve complex cellular signaling pathways, particularly in vascular endothelial cells. In vitro studies have demonstrated that ACE inhibitors can influence the balance between vasoconstrictors and vasodilators.

One study investigated the effects of sulfhydryl-containing (zofenoprilat, captopril) and non-sulfhydryl-containing (enalaprilat, lisinopril) ACE inhibitors on endothelin-1 (a potent vasoconstrictor) secretion and nitric oxide (a vasodilator) production in human umbilical vein endothelial cells (HUVECs). All four ACE inhibitors were found to reduce endothelin-1 secretion and increase the production of nitric oxide metabolites.

ACE InhibitorEffect on Endothelin-1 SecretionEffect on Nitric Oxide Production
Lisinopril ReductionIncrease
EnalaprilatReductionIncrease
CaptoprilReductionIncrease
ZofenoprilatReductionIncrease
Table 2: In Vitro Effects of ACE Inhibitors on Endothelial Cell Function.

Another study focused on the impact of captopril, lisinopril, and ramipril on the migration of endothelial progenitor cells (EPCs), which are crucial for endothelial repair. The results showed that all three ACE inhibitors increased EPC migration in a dose-dependent manner. At lower concentrations (1 mM and 10 mM), captopril showed a slightly larger effect on EPC migration compared to lisinopril and ramipril. However, at a high dose (100 mM), lisinopril demonstrated the most significant effect on promoting EPC migration.[3]

ACE InhibitorEPC Migration at 1 mM (cells)EPC Migration at 10 mM (cells)EPC Migration at 100 mM (cells)
Control43,714 ± 7,21643,714 ± 7,21643,714 ± 7,216
Lisinopril 60,750 ± 5,030 79,071 ± 2,043 150,750 ± 16,380
Captopril65,250 ± 6,75090,000 ± 16,837105,750 ± 8,112
Ramipril49,500 ± 8,40064,285 ± 11,82486,625 ± 5,845
Table 3: Dose-Dependent Effect of ACE Inhibitors on Endothelial Progenitor Cell (EPC) Migration.[3]

Experimental Protocols

In Vitro ACE Inhibition Assay (Modified Cushman and Cheung Method)

This spectrophotometric method is widely used to determine the in vitro ACE inhibitory activity of compounds.[4][5][6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3) with NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compounds (e.g., this compound, other ACE inhibitors)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of ACE in borate buffer.[6]

  • Prepare a solution of the substrate HHL in borate buffer.[4]

  • In a reaction tube, add a specific volume of the ACE solution and the test compound solution at various concentrations.[6]

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).[4]

  • Initiate the enzymatic reaction by adding the HHL substrate solution.[4]

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).[4][5]

  • Stop the reaction by adding a strong acid, such as 1 M HCl.[6]

  • Extract the hippuric acid (HA), the product of the enzymatic reaction, with ethyl acetate.[6]

  • Centrifuge the mixture to separate the organic and aqueous layers.[6]

  • Take a specific volume of the supernatant (ethyl acetate layer) and evaporate the solvent.[6]

  • Reconstitute the dried hippuric acid in a suitable solvent (e.g., distilled water).[6]

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 228 nm) using a UV-Vis spectrophotometer.[4][6]

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Endothelial Progenitor Cell (EPC) Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the effect of compounds on the migration of endothelial progenitor cells.[3]

Materials:

  • Isolated Endothelial Progenitor Cells (EPCs)

  • Boyden chamber apparatus with a porous membrane

  • Cell culture medium

  • Chemoattractant (e.g., vascular endothelial growth factor - VEGF)

  • Test compounds (e.g., this compound, other ACE inhibitors)

  • Microscope for cell counting

Procedure:

  • Culture isolated EPCs according to standard protocols.

  • Place the Boyden chamber insert (upper chamber) into the well of a cell culture plate (lower chamber).

  • Add cell culture medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Resuspend the EPCs in cell culture medium containing different concentrations of the test compounds (or a control vehicle).

  • Add the EPC suspension to the upper chamber of the Boyden chamber insert.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specific period (e.g., 24 hours) to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several random fields under a microscope.

  • Compare the number of migrated cells in the presence of the test compounds to the control group to determine the effect on EPC migration.

Visualizing the Mechanism and Workflow

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE inhibitors, including lisinopril, exert their effects by blocking a key step in this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by Renin Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinII Angiotensin II Aldosterone Aldosterone SaltWaterRetention Salt and Water Retention Aldosterone->SaltWaterRetention AngiotensinI->AngiotensinII  catalyzed by AngiotensinII->Aldosterone stimulates release of Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE_Inhibitors ACE Inhibitors (e.g., Lisinopril) ACE_Inhibitors->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental Workflow for In Vitro ACE Inhibition Assay

The following diagram illustrates the key steps involved in a typical in vitro ACE inhibition assay.

ACE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Inhibitors Start->Prepare_Reagents Incubation Incubate ACE with Test Inhibitor Prepare_Reagents->Incubation Add_Substrate Add HHL Substrate to Initiate Reaction Incubation->Add_Substrate Reaction Enzymatic Reaction (37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction (add HCl) Reaction->Stop_Reaction Extraction Extract Hippuric Acid (with Ethyl Acetate) Stop_Reaction->Extraction Measurement Measure Absorbance (UV-Vis at 228 nm) Extraction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis End End Analysis->End

References

A Comparative Guide to the Bioequivalence of Lisinopril Dihydrate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioequivalence of different lisinopril dihydrate formulations based on publicly available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmaceutical equivalence and pharmacokinetic profiles of generic and innovator lisinopril products.

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the treatment of hypertension and heart failure.[1] For a generic lisinopril formulation to be considered bioequivalent to the reference product, it must exhibit a similar rate and extent of absorption. This is typically assessed by comparing key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters from various bioequivalence studies conducted on different this compound formulations. These studies typically involve a randomized, crossover design in healthy adult volunteers.

Table 1: Bioequivalence Study of Two 20 mg Lisinopril Tablet Formulations (Test vs. Reference)

Pharmacokinetic ParameterTest Formulation (Adicanil)Reference Formulation90% Confidence IntervalPoint Estimate
AUC(0-last) (ng·h/mL) --95.38% - 105.94%100.52%
AUC(0-infinity) (ng·h/mL) --94.01% - 103.47%98.63%
Cmax (ng/mL) --92.34% - 103.97%97.98%

Data from a study involving 24 healthy volunteers who received a single 20 mg oral dose of each formulation.[2] The results demonstrate that the 90% confidence intervals for the geometric mean ratios of AUC and Cmax fall within the accepted bioequivalence range of 80-125%.[2]

Table 2: Bioequivalence Study of Two 20 mg Lisinopril Tablet Brands (Lisotec vs. Zestril)

Pharmacokinetic ParameterTest Formulation (Lisotec)Reference Formulation (Zestril)Statistical Significance
AUC(0-t) --No significant difference
AUC(0-proportional) --No significant difference
Cmax --No significant difference
Tmax --No significant difference
T(1/2) --No significant difference

This study was a randomized, cross-over trial in 28 healthy volunteers. The analysis of variance (ANOVA) showed no significant difference between the two formulations, and the 90% confidence intervals were within the acceptable range for bioequivalence.[3]

Table 3: Bioequivalence of Lisinopril Oral Solution vs. Zestril® Tablets (10 mg)

Pharmacokinetic ParameterConditionGeometric Mean Ratio (Oral Solution/Tablet)90% Confidence Interval
Cmax Fasted0.940.83 – 1.06
AUC(0-inf) Fasted0.940.86 – 1.02

This study demonstrated that the lisinopril oral solution and Zestril® tablets are bioequivalent under fasted conditions.[4] A high-fat meal was found to decrease the systemic exposure to lisinopril for both products by 30-40%.[4]

Experimental Protocols

The methodologies employed in these bioequivalence studies are crucial for the interpretation of the results. Below are detailed descriptions of the typical experimental protocols.

Study Design

The majority of lisinopril bioequivalence studies utilize a randomized, two-period, two-sequence, crossover design.[2][3][5][6] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period, typically one to two weeks, separates the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[3][5][6] Studies are often conducted under fasting conditions, requiring subjects to fast overnight before drug administration.[6]

Subject Population

The studies are generally conducted in healthy adult volunteers, typically between the ages of 18 and 55.[6][7] Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications to lisinopril administration.[7]

Drug Administration and Blood Sampling

A single oral dose of the test and reference lisinopril formulations is administered to the subjects with a standardized volume of water.[8] Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 1, 2, 4, 6, 7, 8, 10, 12, 24, and 48 hours.[6]

Analytical Method

The concentration of lisinopril in the collected plasma samples is determined using a validated analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity for the quantification of lisinopril in biological matrices.[9] The validation of the analytical method ensures its accuracy, precision, linearity, and stability.[10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.

Bioequivalence_Study_Workflow cluster_screening Subject Recruitment and Screening cluster_study_conduct Study Conduct (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample and Data Analysis cluster_conclusion Conclusion Informed_Consent Informed Consent Medical_Screening Medical Screening (Physical Exam, Lab Tests, ECG) Informed_Consent->Medical_Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Medical_Screening->Inclusion_Exclusion Randomization Randomization to Treatment Sequence Inclusion_Exclusion->Randomization Drug_Admin1 Single Dose Administration (Test or Reference) Randomization->Drug_Admin1 Blood_Sampling1 Serial Blood Sampling Drug_Admin1->Blood_Sampling1 Washout Washout Period (1-2 Weeks) Blood_Sampling1->Washout Sample_Processing Plasma Separation Blood_Sampling1->Sample_Processing Drug_Admin2 Single Dose Administration (Alternate Formulation) Washout->Drug_Admin2 Blood_Sampling2 Serial Blood Sampling Drug_Admin2->Blood_Sampling2 Blood_Sampling2->Sample_Processing Bioanalysis LC-MS/MS Analysis of Lisinopril Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Determination Bioequivalence Determination Stat_Analysis->BE_Determination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.